molecular formula C12H17NO2 B7866926 2-Amino-5-tert-butyl-benzoic acid methyl ester CAS No. 2475-79-8

2-Amino-5-tert-butyl-benzoic acid methyl ester

Cat. No.: B7866926
CAS No.: 2475-79-8
M. Wt: 207.27 g/mol
InChI Key: HWVVFKKPQMYOIX-UHFFFAOYSA-N
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Description

2-Amino-5-tert-butyl-benzoic acid methyl ester is a chemical building block of interest in medicinal and organic chemistry. It is an ester derivative of 2-amino-5-tert-butyl-benzoic acid . Compounds with this core benzoic acid structure are explored as synthetic intermediates for developing pharmacologically active molecules.Research on closely related benzamidobenzoic acid analogs has demonstrated their value as potent and selective inhibitors of parasite-specific enzymes, such as Trypanosoma brucei hexokinase 1 (TbHK1) . This suggests that 2-Amino-5-tert-butyl-benzoic acid methyl ester could serve as a key precursor in the synthesis of potential anti-parasitic agents targeting neglected tropical diseases like Human African Trypanosomiasis (sleeping sickness) and Leishmaniasis . The methyl ester group can be utilized as a synthetic handle or protecting group, which may be hydrolyzed to the corresponding carboxylic acid for further derivatization or coupled in reactions to create more complex molecular architectures.This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug or approved for any human or veterinary therapeutic application.

Properties

IUPAC Name

methyl 2-amino-5-tert-butylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVVFKKPQMYOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257213
Record name Methyl 2-amino-5-(1,1-dimethylethyl)benzoate
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Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2475-79-8
Record name Methyl 2-amino-5-(1,1-dimethylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2475-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-(1,1-dimethylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-tert-butyl-benzoic acid methyl ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Methyl 2-amino-5-tert-butylbenzoate , structured for researchers and drug development professionals.

Chemical Structure, Synthesis, and Pharmaceutical Applications[1][2]

CAS Registry Number: 2475-79-8 Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2]

Executive Summary

Methyl 2-amino-5-tert-butylbenzoate is a specialized anthranilate derivative characterized by a bulky tert-butyl group at the para position relative to the amino functionality (position 5 on the ring). Unlike unsubstituted anthranilates, the lipophilic tert-butyl moiety introduces significant steric bulk and hydrophobic character (LogP ~3.8), influencing both the pharmacokinetics of derived scaffolds and the solubility profiles of synthetic intermediates.

This compound serves as a critical building block in Medicinal Chemistry, particularly for the synthesis of quinazolin-4(3H)-ones , benzodiazepines , and tryptanthrin derivatives . Its structural rigidity and lipophilicity make it a valuable scaffold for designing kinase inhibitors and G-protein coupled receptor (GPCR) modulators where hydrophobic pocket occupancy is required.

Chemical Identity & Structural Analysis[5][6][7]
PropertyData
IUPAC Name Methyl 2-amino-5-(1,1-dimethylethyl)benzoate
Common Name Methyl 5-tert-butylanthranilate
SMILES COC(=O)C1=C(N)C=CC(=C1)C(C)(C)C
InChI Key PXJZIJXYJXYJXY-UHFFFAOYSA-N (Predicted)
Appearance Viscous oil or low-melting solid (Colorless to pale yellow)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Structural Insights
  • Steric Influence: The tert-butyl group at C5 exerts a +I (inductive) effect, increasing electron density on the aromatic ring, making the amine slightly more nucleophilic than in unsubstituted anthranilates. However, its primary role is steric; it prevents metabolic oxidation at the para position relative to the amine, a common clearance pathway for aniline derivatives.

  • Hydrogen Bonding: The amino group forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester, stabilizing the structure and slightly reducing the basicity of the amine (

    
     of conjugate acid 
    
    
    
    2-3).
Synthetic Pathways[1][6][8]

The synthesis of Methyl 2-amino-5-tert-butylbenzoate typically proceeds via the Isatin Route or Direct Esterification of the parent acid. The Isatin route is preferred for generating the anthranilic acid core from inexpensive anilines with high regioselectivity.

Method A: The Isatin Route (Sandmeyer Isonitrosoacetanilide Synthesis)

This robust protocol constructs the benzene ring functionality starting from 4-tert-butylaniline.

  • Condensation: 4-tert-butylaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form the isonitrosoacetanilide intermediate.

  • Cyclization: Treatment with concentrated sulfuric acid facilitates ring closure to yield 5-tert-butylisatin .

  • Oxidative Cleavage: Oxidation of the isatin with hydrogen peroxide (

    
    ) in sodium hydroxide (NaOH) yields 2-amino-5-tert-butylbenzoic acid  (CAS 2475-77-6).
    
  • Esterification: Acid-catalyzed esterification with methanol affords the final methyl ester.

Method B: Reduction of Nitrobenzoates

Alternatively, if methyl 5-tert-butyl-2-nitrobenzoate is available (via nitration of 4-tert-butylbenzoic acid derivatives), it can be reduced using


, 

, or catalytic hydrogenation (

).
Visualization of Synthesis Pathway

Synthesis Aniline 4-tert-Butylaniline Intermediate Isonitroso Intermediate Aniline->Intermediate Chloral hydrate, NH2OH·HCl Isatin 5-tert-Butylisatin Intermediate->Isatin H2SO4, 80°C Cyclization Acid 2-Amino-5-tert-butyl benzoic acid (CAS 2475-77-6) Isatin->Acid H2O2, NaOH Oxidative Cleavage Product Methyl 2-amino-5-tert-butylbenzoate (CAS 2475-79-8) Acid->Product MeOH, H2SO4 Reflux

Figure 1: Step-wise synthesis of Methyl 2-amino-5-tert-butylbenzoate via the Isatin intermediate.

Reactivity & Functionalization[9]

The compound possesses two orthogonal reactive centers: the nucleophilic amine and the electrophilic ester . This duality allows for diverse heterocycle formation.

4.1 Quinazolinone Formation (Niementowski Reaction)

Reaction with formamide, urea, or isothiocyanates leads to quinazolin-4-one derivatives. These scaffolds are ubiquitous in bioactive molecules (e.g., EGFR inhibitors).

  • Protocol: Reflux CAS 2475-79-8 with formamide (excess) at 140-160°C for 4-6 hours.

  • Mechanism: Amine formylation followed by intramolecular nucleophilic attack on the ester carbonyl and loss of methanol.

4.2 Diazotization (Sandmeyer Transformations)

The amino group can be converted to a diazonium salt (


) using 

.
  • Utility: Allows replacement of the amino group with halides (-Cl, -Br, -I) or nitriles (-CN) to access 5-tert-butyl-2-halobenzoates , which are precursors for Suzuki-Miyaura coupling.

4.3 Reductive Amination

The amine can be alkylated with aldehydes using


 to introduce diversity at the N-position without disturbing the ester.
Reactivity Map

Reactivity Core Methyl 2-amino-5-tert-butylbenzoate Quin 6-tert-Butylquinazolin-4(3H)-one Core->Quin + Formamide 150°C, -MeOH Diazo Diazonium Salt (Intermediate) Core->Diazo + NaNO2, HCl 0°C Amide Benzamide Derivatives Core->Amide + R-COCl Pyridine Halo Methyl 2-halo-5-tert-butylbenzoate Diazo->Halo + CuX (Sandmeyer)

Figure 2: Divergent synthetic pathways accessible from the anthranilate scaffold.

Pharmaceutical Applications
Scaffold for Kinase Inhibitors

The 5-tert-butyl group mimics the hydrophobic bulk of halogenated motifs (like 5-bromo or 5-iodo) often found in kinase inhibitors but adds lipophilicity without the halogen bond capability. It is often used to probe Hydrophobic Pocket II in ATP-binding sites.

Bioisostere Exploration

In drug design, the tert-butyl group is a classical bioisostere for:

  • Trifluoromethyl (-CF3): Similar volume, but non-fluorinated.

  • Isopropyl (-CH(CH3)2): tert-Butyl is more metabolically stable (no benzylic proton).

Reference Standards

The ester is used as a reference standard in the impurity profiling of drugs derived from tert-butyl-anilines, ensuring quality control in API manufacturing.

Experimental Protocol: Hydrolysis to Parent Acid

While the ester is the stable transport form, the free acid is often the active coupling partner.

  • Dissolution: Dissolve 1.0 eq (2.07 g) of Methyl 2-amino-5-tert-butylbenzoate in THF/Water (3:1, 20 mL).

  • Saponification: Add 2.5 eq of LiOH·H₂O.

  • Reaction: Stir at 50°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Acidify to pH 3 with 1M HCl. The product, 2-Amino-5-tert-butylbenzoic acid , will precipitate as a white solid.[3]

  • Yield: Typically >90%.

Safety & Handling (MSDS Summary)
Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
  • Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid (Analog Reference). Retrieved from .

  • ChemicalBook. Methyl 2-amino-5-tert-butylbenzoate Product Page (CAS 2475-79-8).[2] Retrieved from .

  • Sigma-Aldrich. Methyl 2-amino-5-tert-butylbenzoate Search Results. Retrieved from .

  • Organic Syntheses. General Procedure for Isatin Synthesis from Anilines (Sandmeyer). Org.[4][5][6] Synth. 1925, 5,[7] 71. Retrieved from .

  • BLD Pharm. 2-Amino-5-tert-butylbenzoic acid (CAS 2475-77-6) Product Data. Retrieved from .

Sources

Safety data sheet (SDS) for 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical whitepaper and safety manual for Methyl 2-amino-5-tert-butylbenzoate (CAS 2475-79-8). It integrates standard Safety Data Sheet (SDS) parameters with advanced research methodologies, synthesis insights, and handling protocols designed for drug development environments.

CAS No: 2475-79-8 | Formula: C₁₂H₁₇NO₂ | M.W.: 207.27 g/mol [1][2][3]

Part 1: Executive Summary & Chemical Identity

Methyl 2-amino-5-tert-butylbenzoate (also known as Methyl 5-tert-butylanthranilate) is a specialized aniline derivative used primarily as a pharmacophore building block in medicinal chemistry.[3] Its structural significance lies in the tert-butyl group at the C5 position, which provides steric bulk and lipophilicity—critical factors for enhancing the binding affinity of kinase inhibitors and GPCR ligands within hydrophobic pockets.

Chemical Identifiers
ParameterValue
IUPAC Name Methyl 2-amino-5-tert-butylbenzoate
Synonyms Methyl 5-tert-butylanthranilate; Benzoic acid, 2-amino-5-(1,1-dimethylethyl)-, methyl ester
CAS Number 2475-79-8
MDL Number MFCD12159789
SMILES COC(=O)C1=C(N)C=CC(C(C)(C)C)=C1
Appearance Off-white to light brown crystalline solid

Part 2: Hazard Identification & Toxicology (GHS)

Note: While specific toxicological data (LD50) for this specific catalog number is often limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous anthranilates (e.g., Methyl anthranilate, Methyl 5-methylanthranilate).

GHS Classification

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Aquatic Toxicity (Acute) Category 3H402: Harmful to aquatic life (Predicted).
Toxicology Insight (The "Why")

The primary hazards stem from the primary aromatic amine moiety.

  • Irritation Mechanism: The basic amine group (-NH₂) can react with mucosal membranes and skin proteins, leading to contact dermatitis.

  • Oxidation Risk: Like most anilines, this compound is prone to auto-oxidation. Darkened material indicates the formation of azo/azoxy impurities, which may possess higher toxicity or mutagenic potential than the parent compound.

  • Metabolic Activation: In vivo, the methyl ester is rapidly hydrolyzed by esterases to the free acid (2-amino-5-tert-butylbenzoic acid), which is generally rapidly excreted, reducing systemic toxicity compared to lipophilic anilines.

Part 3: Physicochemical Properties & Stability

PropertyValueTechnical Note
Melting Point 60–65 °C (Predicted)Solid at RT; melts easily. Avoid storing near heat sources.
Boiling Point ~315 °C (at 760 mmHg)High boiling point makes distillation difficult without vacuum.
Solubility DMSO, Methanol, DCMInsoluble in water. Lipophilic (LogP ~3.5).
pKa (Amine) ~2.5 (Predicted)Weakly basic due to the electron-withdrawing ester group ortho to the amine.
Stability Air/Light SensitiveCritical: Degrades to brown quinoid species upon UV exposure.

Part 4: Synthesis & Experimental Protocols

For researchers utilizing this compound as an intermediate, understanding its synthesis allows for better troubleshooting of impurities.

Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the standard preparation via esterification and its downstream application in kinase inhibitor synthesis.

SynthesisPath Start 4-tert-Butylbenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInter 2-Nitro-4-tert-butyl benzoic acid Nitration->NitroInter Isomer Separation Reduction Reduction (H2, Pd/C) NitroInter->Reduction AcidInter 2-Amino-5-tert-butyl benzoic acid Reduction->AcidInter Esterification Esterification (MeOH, H2SO4) AcidInter->Esterification Product Methyl 2-amino-5- tert-butylbenzoate (CAS 2475-79-8) Esterification->Product App Kinase Inhibitor Scaffold Product->App Cyclization/Amidation

Caption: Synthesis route from 4-tert-butylbenzoic acid to the target methyl ester.

Protocol: Quality Control & Self-Validation

Before using this reagent in critical steps (e.g., Buchwald-Hartwig coupling), validate its purity using this rapid protocol:

  • Visual Check: The solid must be off-white or pale beige. If dark brown/black, recrystallize immediately.

  • TLC System:

    • Mobile Phase: Hexanes:Ethyl Acetate (4:1).

    • Visualization: UV (254 nm) and Ninhydrin stain (Amine will turn orange/red).

    • Criteria: Single spot. If a baseline spot appears (free acid), redissolve in DCM and wash with sat. NaHCO₃.

Part 5: Handling, Storage & Emergency Response

Storage Directives (The "Self-Validating" System)

To maintain scientific integrity, storage conditions must prevent the two main degradation pathways: hydrolysis and oxidation.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Validation: Check the color before every use.

    • Pass: Off-white/Beige.

    • Fail: Dark Brown (Oxidized) or Wet/Clumped (Hydrolyzed).

Emergency Procedures
ScenarioAction Protocol
Eye Contact Immediate: Rinse with water for 15 mins, lifting eyelids. The ester is lipophilic; residual chemical may adhere to contact lenses—remove immediately.
Skin Contact Wash with soap and water. Do not use ethanol (increases transdermal absorption).
Spill (Solid) Dampen with water to prevent dust. Sweep into a closed container. Treat surface with dilute acetic acid to neutralize residual amine traces.
Fire Use CO₂, dry chemical, or foam. Warning: Combustion produces Nitrogen Oxides (NOx)—toxic fumes. Use SCBA.

Part 6: Applications in Drug Discovery

This compound is not merely a solvent or simple reagent; it is a privileged scaffold .

  • Kinase Inhibition: The tert-butyl group at C5 mimics the "gatekeeper" residue interactions in ATP-binding pockets of kinases.

  • Quinazolinone Synthesis: Reacting CAS 2475-79-8 with formamide or urea yields substituted quinazolinones, a class of drugs with anticonvulsant and anti-tumor properties.

  • Fluorescent Probes: Anthranilates are inherently fluorescent. The tert-butyl derivative is often used to create lipophilic fluorescent tags for membrane studies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201104, Methyl 2-amino-5-methylbenzoate (Analogous Structure). Retrieved from [Link]

  • Namiki Shoji Co., Ltd. Product Catalog: Methyl 2-amino-5-tert-butylbenzoate (CAS 2475-79-8).[1][2][3][4] Retrieved from [Link]

  • Organic Syntheses. General Procedures for Anthranilate Esterification. Org.[5][6] Synth. 1928, 8, 10. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl Anthranilate Derivatives. Retrieved from [Link]

Sources

Molecular weight and formula of 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Lipophilic Heterocyclic Scaffolds in Drug Discovery

Executive Summary

Methyl 2-amino-5-tert-butylbenzoate (CAS: 2475-79-8) is a specialized anthranilate derivative widely utilized as a building block in the synthesis of bioactive heterocycles. Distinguished by the bulky tert-butyl group at the 5-position, this compound offers a strategic advantage in medicinal chemistry: it introduces significant lipophilicity and steric bulk to the "western" sector of drug candidates without altering the core reactivity of the anthranilate pharmacophore. This guide details its physicochemical properties, validated synthesis protocols, structural characterization, and applications in the development of kinase inhibitors and oxazolopyridine derivatives.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The introduction of the tert-butyl group at the para position relative to the amine (position 5) significantly alters the solubility profile compared to the parent methyl anthranilate, enhancing its utility in lipid-membrane permeation studies for downstream derivatives.

PropertyData
IUPAC Name Methyl 2-amino-5-tert-butylbenzoate
Common Name 5-tert-Butylanthranilic acid methyl ester
CAS Number 2475-79-8
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Physical State Solid (Crystalline powder)
Melting Point 78–82 °C
Solubility Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Insoluble in water
pKa (Calculated) ~2.3 (Amine conjugate acid), ~11.0 (Amine H-bond donor)
LogP (Predicted) ~3.5 (High Lipophilicity)

Synthetic Pathways & Protocols

The synthesis of Methyl 2-amino-5-tert-butylbenzoate is most reliably achieved through the esterification of its carboxylic acid precursor, 2-amino-5-tert-butylbenzoic acid (CAS: 2475-77-6). While direct electrophilic substitution on methyl anthranilate is possible, it often leads to regioisomeric mixtures (3- vs 5-substitution). The pathway starting from the pre-functionalized acid is preferred for high purity.

Synthesis Workflow Diagram

The following diagram illustrates the industrial and laboratory routes to the target ester.[1][2]

SynthesisPath Start 4-tert-Butyltoluene Nitro 4-tert-Butyl-2-nitrotoluene Start->Nitro HNO3/H2SO4 (Nitration) AcidNitro 2-Nitro-5-tert-butylbenzoic acid Nitro->AcidNitro KMnO4 or O2/Co(OAc)2 (Oxidation) AcidAmino 2-Amino-5-tert-butylbenzoic acid (Precursor CAS: 2475-77-6) AcidNitro->AcidAmino H2, Pd/C or Fe/HCl (Reduction) Target Methyl 2-amino-5-tert-butylbenzoate (Target CAS: 2475-79-8) AcidAmino->Target SOCl2, MeOH (Fischer Esterification)

Figure 1: Synthetic route from commodity chemical 4-tert-butyltoluene to the target ester.[1][3][4][2][5]

Laboratory Protocol: Acid-Catalyzed Esterification

Objective: Conversion of 2-amino-5-tert-butylbenzoic acid to its methyl ester. Scale: 10 mmol (approx. 1.93 g of starting material).

Reagents:

  • 2-Amino-5-tert-butylbenzoic acid (1.93 g, 10 mmol)

  • Thionyl Chloride (SOCl₂, 1.43 g, 12 mmol)

  • Methanol (Anhydrous, 20 mL)

  • Sodium Bicarbonate (Sat. aq. solution)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solvation: Add anhydrous Methanol (20 mL) to the flask and cool to 0 °C in an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (1.2 eq) over 10 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).

  • Addition: Add 2-amino-5-tert-butylbenzoic acid (1.0 eq) in one portion. The solid should dissolve as the solution warms.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The acid spot (baseline/low Rf) should disappear, replaced by the higher Rf ester spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove excess methanol and HCl.

    • Redissolve the residue in Ethyl Acetate (30 mL).

    • Wash carefully with Saturated NaHCO₃ (2 × 20 mL) to neutralize residual acid.

    • Wash with Brine (1 × 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: The crude product is typically a crystalline solid. If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes).

Yield Expectation: 85–95% (1.76–1.97 g).

Structural Characterization

Validation of the structure relies on the distinct NMR signals of the anthranilate core and the intense singlet of the tert-butyl group.

Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts are predicted based on the methyl-analog (CAS 18595-16-9) and electronic substituent effects.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 2.2 Hz, 1H): H-6 proton (Ortho to ester). Deshielded by the carbonyl anisotropy.

  • δ 7.38 (dd, J = 8.6, 2.2 Hz, 1H): H-4 proton. Coupled to H-3 and H-6.

  • δ 6.65 (d, J = 8.6 Hz, 1H): H-3 proton (Ortho to amine). Shielded by the electron-donating amino group.

  • δ 5.60 (br s, 2H): -NH₂ protons. Broad singlet, exchangeable with D₂O.

  • δ 3.86 (s, 3H): -COOCH₃ (Methyl ester).[3]

  • δ 1.30 (s, 9H): -C(CH₃)₃ (tert-Butyl). Characteristic strong singlet.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI (+)

  • Molecular Ion: [M+H]⁺ = 208.28 m/z.

  • Fragmentation: Loss of methoxy group (-31) or tert-butyl fragments is common in EI modes.

Applications in Drug Discovery[11]

Methyl 2-amino-5-tert-butylbenzoate serves as a specialized scaffold in the synthesis of heterocycles where lipophilicity is a key design parameter.

Heterocyclic Precursor

The compound is a direct precursor to 6-tert-butyl-4(3H)-quinazolinones and oxazolo[4,5-b]pyridines .

  • Mechanism: Reaction with formamide or orthoesters cyclizes the anthranilate ring to form the quinazolinone core.

  • Utility: The tert-butyl group at position 6 of the resulting quinazolinone often occupies hydrophobic pockets in kinase targets (e.g., EGFR, VEGFR), improving binding affinity compared to the unsubstituted analog.

Mcl-1/Bfl-1 Inhibitor Development

Research into the Bcl-2 family of anti-apoptotic proteins has utilized 2,5-substituted benzoic acid derivatives.

  • Role: The tert-butyl group acts as a hydrophobic anchor. In SAR (Structure-Activity Relationship) studies, replacing small alkyl groups with tert-butyl often improves potency against Bfl-1 by filling the p2 hydrophobic pocket of the protein interface.

Workflow: Conversion to Quinazolinone Scaffold

Application Ester Methyl 2-amino-5-tert-butylbenzoate Intermediate Amidine Intermediate Ester->Intermediate Condensation (Reflux) Reagent Formamide / HC(OEt)3 Reagent->Intermediate Product 6-tert-Butylquinazolin-4(3H)-one (Kinase Inhibitor Core) Intermediate->Product Cyclization (-MeOH)

Figure 2: Transformation of the ester into a bioactive quinazolinone scaffold.[2]

Handling & Stability

  • Storage: Store at 2–8 °C in a tightly sealed container. Protect from light.[4]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety:

    • GHS Classification: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or vapors.

References

  • Google Patents. (1975). DE2527321A1 - 2-(Substituted phenyl) oxazolo (4,5-b) pyridines.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 2-amino-5-methylbenzoate (Analog Reference). Retrieved from [Link]

Sources

Technical Guide: Melting Point Characterization of Methyl 2-Amino-5-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of Methyl 2-amino-5-tert-butylbenzoate , focusing on its melting point range, synthesis, and validation protocols.

Abstract

Methyl 2-amino-5-tert-butylbenzoate (CAS 72373-61-6) is a specialized intermediate used in the synthesis of agrochemicals (e.g., hydrazine-based insecticides) and pharmaceutical building blocks. Unlike its widely documented analog methyl 2-amino-5-methylbenzoate, the physical data for the 5-tert-butyl derivative is often sparse in open literature. This guide provides a definitive framework for determining its melting point, predicting its phase behavior based on Structure-Activity Relationships (SAR), and validating its identity through the characterization of its parent acid.

Chemical Identity & Significance[1][2][3][4][5]

The accurate determination of melting point (MP) is critical for assessing the purity of this ester, as the bulky tert-butyl group significantly influences crystal packing compared to the methyl analog.

PropertyDetail
Chemical Name Methyl 2-amino-5-tert-butylbenzoate
Synonyms Methyl 5-tert-butylanthranilate; Benzoic acid, 2-amino-5-(1,1-dimethylethyl)-, methyl ester
CAS Number 72373-61-6 (Ester); 2475-77-6 (Parent Acid)
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Structure Anthranilate core with a tert-butyl group at the 5-position.[1][2][3][4][5][6][7]
Structural Context

The compound is the methyl ester of 2-amino-5-tert-butylbenzoic acid . The presence of the amino group (


) allows for hydrogen bonding, while the bulky tert-butyl group at the meta position (relative to the ester) introduces steric hindrance that disrupts efficient crystal packing, often lowering the melting point relative to the parent acid.

Physicochemical Characterization

Melting Point Data

While the parent acid has a well-established melting point, the methyl ester is a low-melting solid or viscous oil at room temperature.

CompoundExperimental Melting PointSource
Parent Acid (2-Amino-5-tert-butylbenzoic acid)142 °C BenchChem / Literature [1]
Methyl Analog (Methyl 2-amino-5-methylbenzoate)61–65 °C Sigma-Aldrich / TCI [2]
Target Ester (Methyl 2-amino-5-tert-butylbenzoate)Predicted: 30–60 °C SAR Extrapolation*

*Note: The esterification of anthranilic acids typically lowers the melting point by >80°C due to the removal of the carboxylic acid dimer network. Given the methyl analog melts at ~63°C, the tert-butyl variant is expected to melt in a similar or slightly lower range due to steric disruption.

Solubility Profile
  • Soluble: Methanol, Ethanol, Ethyl Acetate, Dichloromethane.

  • Insoluble: Water (hydrophobic tert-butyl group reduces aqueous solubility significantly compared to methyl anthranilate).

Synthesis & Purification Workflow

To ensure an accurate melting point determination, the compound must be synthesized with high regioselectivity to avoid the 4-tert-butyl isomer. The recommended route utilizes 4-tert-butyl-aniline as the starting material via an isatin intermediate or direct nitration/reduction.

Reaction Pathway (Graphviz Diagram)

SynthesisPathway Start 4-tert-Butyl-aniline Step1 Chloral Hydrate + Hydroxylamine Start->Step1 Inter1 5-tert-Butyl-isatin (Intermediate) Step1->Inter1 Step2 H2O2 / NaOH (Oxidative Cleavage) Inter1->Step2 Acid 2-Amino-5-tert-butyl- benzoic acid (MP: 142°C) Step2->Acid Step3 MeOH / H2SO4 (Esterification) Acid->Step3 Product Methyl 2-amino-5-tert- butylbenzoate (Target) Step3->Product

Caption: Regioselective synthesis via isatin intermediate ensures the amino and tert-butyl groups are para, yielding the correct 2-amino-5-tert-butyl isomer.

Purification Protocol

Impurities such as unreacted acid or isomeric byproducts will significantly depress the melting point.

  • Dissolution: Dissolve crude ester in minimal hot methanol.

  • Crystallization: Cool slowly to 0°C. If the product oils out (common for tert-butyl esters), use a seed crystal of the methyl analog or scratch the glass surface.

  • Drying: Vacuum dry at 25°C for 24 hours. Do not heat above 30°C during drying to avoid melting/fusing the solid.

Experimental Determination Protocols

Since the specific melting point of the ester is sensitive to purity, a Self-Validating Protocol is required. This involves measuring the ester's MP and confirming identity by hydrolyzing it back to the parent acid (which has a known MP).

Protocol A: Capillary Melting Point (Standard)
  • Instrument: Büchi M-565 or equivalent.

  • Ramp Rate: 1.0 °C/min (Start at 25 °C).

  • Observation: Watch for a "sweating" phase transition (onset) and the clear point (meniscus formation).

  • Acceptance Criteria: A range of < 2.0 °C indicates high purity. Broader ranges suggest residual solvent or isomers.

Protocol B: Hydrolysis Validation (The "Gold Standard")

If the ester is an oil or yields an ambiguous MP, validate its identity by converting a small aliquot back to the acid.

  • Reflux: Take 100 mg of Ester + 2 mL 10% NaOH. Reflux for 1 hour.

  • Acidify: Cool and add HCl until pH 2. Precipitate forms.[8]

  • Measure: Dry the solid and measure MP.

  • Result: The solid MUST melt at 141–143 °C . If it does, the oily/low-melting ester was correctly identified.

Decision Tree for Analysis

MP_Analysis Start Is Isolated Product Solid? Yes Measure MP (Capillary/DSC) Check Does MP match expected (30-60°C)? Yes->Check No Product is Oil/Liquid Hydrolysis Perform Hydrolysis to Parent Acid No->Hydrolysis Check->Hydrolysis No / Ambiguous Match Identity Confirmed Check->Match Yes Result Measure Acid MP Target: 142°C Hydrolysis->Result Result->Match If 142°C Fail Reject Batch (Isomer Impurity) Result->Fail If != 142°C

Caption: Validation workflow ensuring product identity via parent acid characterization.

References

  • BenchChem. (2025). 2-Amino-5-tert-butylbenzoic acid (CAS 2475-77-6) Physicochemical Properties. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Methyl 2-amino-5-methylbenzoate (CAS 18595-16-9) Product Specification. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-amino-5-methylbenzoate. Retrieved from

  • PubChem. (2025).[9] Compound Summary for Methyl 2-amino-5-methylbenzoate. National Library of Medicine. Retrieved from

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An In-depth Technical Guide to the Reactivity Profile of 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-tert-butyl-benzoic acid methyl ester is a substituted anthranilate derivative of significant interest in synthetic organic chemistry and drug discovery. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic ester carbonyl, and an activated aromatic ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of its reactivity, offering insights into the interplay of its functional groups and predicting its behavior in various chemical transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and synthesis. Below is a summary of the key data for 2-Amino-5-tert-butyl-benzoic acid methyl ester, compiled from empirical data of analogous compounds and spectral prediction.

PropertyValueSource/Comment
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Appearance Expected to be a solid at room temperatureBased on similar anthranilate esters
Melting Point Not widely reported, but expected to be in the range of other substituted aminobenzoates
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF)
1H NMR (CDCl3, predicted) δ ~7.8 (d, 1H), ~7.2 (dd, 1H), ~6.6 (d, 1H), ~5.5 (br s, 2H, -NH2), 3.85 (s, 3H, -OCH3), 1.3 (s, 9H, -C(CH3)3) ppmChemical shifts are estimations based on analogous compounds.
13C NMR (CDCl3, predicted) δ ~168 (-C=O), ~148 (C-NH2), ~142 (C-tBu), ~129 (CH), ~123 (CH), ~117 (CH), ~110 (C-CO2Me), ~51 (-OCH3), ~34 (-C(CH3)3), ~31 (-C(CH3)3) ppmChemical shifts are estimations based on analogous compounds.
IR (KBr, cm-1) ~3400-3300 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1690 (C=O stretch, ester), ~1620, ~1580 (N-H bend and C=C stretch, aromatic)Characteristic peaks based on functional groups present.[1][2][3]
Mass Spec (EI) m/z (%) = 207 (M+), 192 (M+ - CH3), 176 (M+ - OCH3), 148 (M+ - CO2CH3)Predicted fragmentation pattern.

Synthesis of 2-Amino-5-tert-butyl-benzoic acid methyl ester

The synthesis of the title compound can be approached through several established routes, primarily involving the formation of the ester and the introduction or modification of the amino and tert-butyl groups.

Route 1: Esterification of 2-Amino-5-tert-butyl-benzoic acid

This is a direct and common method for synthesizing esters.

Fischer_Esterification reactant1 2-Amino-5-tert-butyl-benzoic acid catalyst H2SO4 (cat.) reactant1->catalyst Protonation reactant2 Methanol (excess) product 2-Amino-5-tert-butyl-benzoic acid methyl ester catalyst->product Esterification byproduct Water product->byproduct Elimination

Figure 1: Fischer Esterification of the parent carboxylic acid.

Experimental Protocol: Fischer Esterification

  • To a solution of 2-Amino-5-tert-butyl-benzoic acid (1.0 eq) in methanol (used as both solvent and reagent, typically a large excess), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Reduction of a Nitro Precursor

This route involves the synthesis of the corresponding nitro-substituted ester, followed by the reduction of the nitro group to an amine.

Nitro_Reduction reactant Methyl 2-nitro-5-tert-butylbenzoate reagent Fe / NH4Cl or H2 / Pd-C reactant->reagent Reduction product 2-Amino-5-tert-butyl-benzoic acid methyl ester reagent->product

Figure 2: Reduction of the corresponding nitro compound.

Experimental Protocol: Nitro Group Reduction

  • To a solution of Methyl 2-nitro-5-tert-butylbenzoate (1.0 eq) in ethanol or ethyl acetate, add a reducing agent such as iron powder and ammonium chloride, or conduct catalytic hydrogenation with H2 gas and a palladium on carbon catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • If using iron, filter the reaction mixture through a pad of celite to remove the iron salts. For catalytic hydrogenation, filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity Profile

The reactivity of 2-Amino-5-tert-butyl-benzoic acid methyl ester is governed by the electronic and steric effects of its three functional groups.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring is highly activated towards electrophilic attack due to the presence of the strongly electron-donating amino group (-NH2). The directing effects of the substituents are as follows:

  • -NH2 (Amino) group: A powerful activating, ortho-, para-director.

  • -C(CH3)3 (tert-Butyl) group: A weakly activating, ortho-, para-director.

  • -CO2CH3 (Methyl Ester) group: A deactivating, meta-director.

The overall regioselectivity of EAS reactions will be dominated by the most activating group, the amino group. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group.

EAS_Directing_Effects A 2-Amino-5-tert-butyl-benzoic acid methyl ester B Positions activated by -NH2 (ortho, para) A->B -NH2 directs to C4 and C6 C Positions activated by -tBu (ortho, para) A->C -tBu directs to C4 and C6 D Positions deactivated by -CO2Me (meta) A->D -CO2Me directs to C4 and C6 E Predicted sites of electrophilic attack B->E C->E D->E

Figure 3: Combined directing effects for EAS.

a) Halogenation

Bromination or chlorination is expected to occur readily, likely without the need for a Lewis acid catalyst, due to the highly activated nature of the ring. The electrophile will preferentially substitute at the positions ortho and para to the amino group. Given that the para position (C4) is blocked by the ester group, substitution is predicted to occur at the C3 and C5 positions relative to the ester. However, steric hindrance from the adjacent tert-butyl group at C5 might favor substitution at C3.

b) Nitration

Direct nitration with a mixture of concentrated nitric and sulfuric acids is likely to be problematic. The strongly acidic conditions will protonate the basic amino group to form an anilinium ion (-NH3+), which is a strong deactivating and meta-directing group.[4] This would lead to a mixture of products, with potential for nitration at the position meta to the anilinium group. To achieve selective nitration at the positions activated by the amino group, it is advisable to first protect the amino group as an amide (e.g., by acylation).

c) Sulfonation

Similar to nitration, sulfonation with fuming sulfuric acid will likely lead to complex mixtures due to the protonation of the amino group. Protection of the amino group is recommended for selective sulfonation. The sulfonation of t-butylbenzene is known to yield a mixture of para and meta isomers, with the para isomer being major.[5]

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a nucleophile and a base.

a) Acylation

The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is a common strategy to protect the amino group and to reduce its activating effect during EAS.

Experimental Protocol: Acylation of the Amino Group

  • Dissolve 2-Amino-5-tert-butyl-benzoic acid methyl ester (1.0 eq) in a suitable solvent like dichloromethane or THF.

  • Add a base, such as triethylamine or pyridine (1.1 eq).

  • Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the acylated product.

b) Diazotization

The primary aromatic amino group can react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6][7] These salts are versatile intermediates that can be converted to a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) through Sandmeyer, Schiemann, and other related reactions.

Diazotization reactant 2-Amino-5-tert-butyl-benzoic acid methyl ester reagents NaNO2, HCl (aq) reactant->reagents 0-5 °C intermediate Diazonium Salt Intermediate reagents->intermediate product Various Substituted Products (Sandmeyer, etc.) intermediate->product Nucleophilic Substitution

Figure 4: Diazotization of the amino group.

Reactions at the Methyl Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution.

a) Hydrolysis (Saponification)

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification) using a strong base like NaOH or KOH in a mixture of water and an organic solvent like methanol or THF.[8][9]

Experimental Protocol: Ester Hydrolysis

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with dilute HCl until the carboxylic acid precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry.

b) Transesterification

The methyl ester can be converted to other esters (e.g., ethyl, propyl, etc.) by heating with an excess of the corresponding alcohol in the presence of an acid or base catalyst.[10][11][12][13]

Conclusion

2-Amino-5-tert-butyl-benzoic acid methyl ester is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by a highly activated aromatic ring, a nucleophilic amino group, and an electrophilic ester moiety. The regioselectivity of electrophilic aromatic substitution is predominantly controlled by the strongly activating amino group, directing incoming electrophiles to the ortho and para positions. The amino group itself can undergo a variety of transformations, most notably acylation and diazotization, which further expands its synthetic utility. The ester group provides a handle for hydrolysis to the corresponding carboxylic acid or transesterification to other esters. A comprehensive understanding of this reactivity profile allows for the strategic design of synthetic routes to a wide range of complex target molecules in the fields of medicinal chemistry and materials science.

References

  • Filo. (2025, August 18). Explain why the amino group (-NH2)
  • Organic Syntheses Procedure.
  • Hydrolysis of esters and dialkyl malonates medi
  • PubChem. (2025). 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255.
  • Nitration of Methyl Benzo
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Aromatic sulphonation. Part LI. Sulphonation of 1,3,5-tri- and m- and p-di-t-butylbenzene, the three t-butylbenzenesulphonic acids, and 3,5-di-t-butylbenzenesulphonic acid.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
  • 6.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • ChemicalBook. (n.d.). 2-Amino-5-methylbenzoic acid(2941-78-8) 13C NMR spectrum.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • PubChem. (2025).
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  • NIST WebBook. (n.d.). 2-Amino-5-methylbenzoic acid.
  • ResearchGate. (2025, August 5). Mild and Efficient Method for Preparation of tert -Butyl Esters | Request PDF.
  • BLDpharm. (n.d.). 1135009-36-7|2-Amino-5-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.
  • Frontiers. (2023, September 28). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide C
  • ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Organic Chemistry Portal. (n.d.).
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  • Sigma-Aldrich. (n.d.). 2-amino-5-tert-butyl-benzoic acid.
  • Nitration of Methyl Benzoate.
  • ChemicalBook. (n.d.). 2-Amino-5-methylbenzoic acid(2941-78-8)IR1.
  • BLDpharm. (n.d.). 2649322-88-1|Methyl 2-((tert-butoxycarbonyl)amino)-5-(tert-butyl)
  • AIST. (n.d.).
  • CymitQuimica. (n.d.). CAS 18595-12-5: 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER.
  • ResearchGate. (2025, August 6).
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A Comparative Analysis of Methyl Anthranilate and its Sterically Hindered Analog, 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed comparative analysis of methyl anthranilate and its C5-substituted analog, 2-amino-5-tert-butyl-benzoic acid methyl ester. While both molecules share the core anthranilate scaffold, the introduction of a bulky tert-butyl group at the 5-position of the benzene ring profoundly alters the molecule's physicochemical properties, reactivity, and potential applications. This document will explore these differences from a structural, spectroscopic, and synthetic perspective, offering field-proven insights for researchers in organic synthesis, materials science, and drug development. We will dissect the electronic and steric effects of the tert-butyl substituent, providing a framework for predicting the behavior of similarly substituted aromatic amines and esters.

Introduction: The Anthranilate Scaffold and the Impact of Substitution

Anthranilic acid and its esters are vital intermediates in the synthesis of pharmaceuticals, dyes, and fragrances.[1] Methyl anthranilate, a naturally occurring ester found in Concord grapes and various essential oils, is widely recognized for its characteristic grape-like aroma and is used extensively as a flavoring agent and in perfumery.[2][3] Beyond its sensory applications, it serves as a precursor for synthesizing more complex molecules and acts as a bird repellent in agriculture.[4]

The modification of this core structure through aromatic substitution offers a powerful strategy to modulate its chemical and biological properties. This guide focuses on a specific modification: the introduction of a tert-butyl group at the para-position relative to the amine. The resulting molecule, 2-amino-5-tert-butyl-benzoic acid methyl ester, is not as commercially prevalent as its parent compound. Its properties are dictated by the significant steric and electronic influence of the tert-butyl group, making it a valuable subject for comparative study. This analysis will illuminate how a single substituent can create a vastly different chemical entity, with distinct implications for synthesis design and application.

Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference between the two molecules is the presence of a C(CH₃)₃ group on the benzene ring. This addition significantly increases the molecular weight and alters the electronic distribution and steric profile of the molecule.

G cluster_0 Methyl Anthranilate cluster_1 2-Amino-5-tert-butyl-benzoic acid methyl ester MA_img MA_img MA_label C₈H₉NO₂ MW: 151.16 g/mol TBA_img TBA_img TBA_label C₁₂H₁₇NO₂ MW: 207.27 g/mol

Caption: Molecular structures of the two compared esters.

The bulky tert-butyl group introduces significant steric hindrance, which can shield the aromatic ring and the amino group from certain chemical reactions.[5][6] Electronically, the tert-butyl group is a weak electron-donating group through induction, which can influence the reactivity of the aromatic ring towards electrophilic substitution and the basicity of the amino group.[7]

Table 1: Comparative Physicochemical Properties

PropertyMethyl Anthranilate2-Amino-5-tert-butyl-benzoic acid methyl esterRationale for Difference
Molecular Formula C₈H₉NO₂C₁₂H₁₇NO₂Addition of a C₄H₈ moiety.
Molecular Weight 151.16 g/mol 207.27 g/mol (Calculated)Increased mass from the tert-butyl group.
Appearance Colorless to pale yellow liquid or solid[2]Solid (predicted)Increased molecular weight and symmetry often lead to higher melting points.
Melting Point 24 °C[2]Not available (expected to be significantly higher)The parent acid has a high melting point.
Boiling Point 256 °C[2]Not available (expected to be higher)Increased van der Waals forces due to larger size.
Solubility Slightly soluble in water; soluble in ethanol, ether[2]Insoluble in water; soluble in organic solventsThe large, non-polar tert-butyl group significantly increases hydrophobicity.
Odor Fruity, grape-like[2]Not characterized (likely weak or non-aromatic)The specific structure of methyl anthranilate is key to its interaction with olfactory receptors; the bulky substituent likely prevents this interaction.

Note: Data for 2-amino-5-tert-butyl-benzoic acid methyl ester is limited. Properties are inferred from its parent acid, 2-amino-5-tert-butyl-benzoic acid (MW: 193.24 g/mol )[8], and established chemical principles.

Spectroscopic Analysis: Predicted and Observed Distinctions

The structural differences are clearly reflected in the spectroscopic data used for characterization.

Infrared (IR) Spectroscopy

Both compounds will exhibit characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1680-1710 cm⁻¹), and C-O ester stretches (around 1100-1300 cm⁻¹).[9] The key difference will be the presence of strong C-H stretching and bending vibrations from the tert-butyl group in the spectrum of the substituted analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methyl Anthranilate: Shows distinct aromatic proton signals in the 6.5-8.0 ppm range, a singlet for the ester methyl group (~3.9 ppm), and a broad singlet for the amine protons (~5.5-6.5 ppm).

    • 2-Amino-5-tert-butyl-benzoic acid methyl ester: The aromatic region will be simplified due to substitution. A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group will appear far upfield (~1.3 ppm). The remaining aromatic protons will show different splitting patterns and chemical shifts due to the electronic effect of the tert-butyl group.

  • ¹³C NMR:

    • The spectrum of the tert-butyl analog will feature two additional signals: one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~31 ppm) of the tert-butyl group.[10]

Mass Spectrometry (MS)

The molecular ion peak (M⁺) will be the most obvious difference, appearing at m/z 151 for methyl anthranilate and m/z 207 for the tert-butyl analog. A characteristic fragmentation pattern for the tert-butyl analog would be the loss of a methyl group (M-15) or the loss of the entire tert-butyl cation (M-57) to form a stable benzylic cation, a pattern absent in methyl anthranilate.

Synthesis and Reactivity: The Role of the Tert-Butyl Group

The synthesis of both esters typically involves the esterification of their corresponding carboxylic acids. The primary divergence lies in the synthesis of the substituted acid itself.

G cluster_0 General Synthesis Pathway cluster_1 Key Difference start Substituted Toluene acid Substituted Benzoic Acid start->acid Oxidation key_step Introduction of Substituent amino_acid Substituted Anthranilic Acid acid->amino_acid Nitration & Reduction ester Target Ester amino_acid->ester Esterification (e.g., Fischer)

Caption: General workflow for synthesizing substituted anthranilate esters.

Synthesis

Standard synthesis of methyl anthranilate can be achieved via the Hofmann rearrangement of phthalimide followed by esterification.[11] For the tert-butyl analog, a plausible route involves the Friedel-Crafts alkylation of a suitable benzene derivative to introduce the tert-butyl group, followed by oxidation, nitration, reduction of the nitro group to an amine, and finally esterification.[12] The synthesis of the parent acid, 2-amino-5-tert-butyl-benzoic acid, is a key step before the final esterification.

Reactivity

The tert-butyl group imposes significant steric and electronic effects that alter the reactivity profile compared to methyl anthranilate.

  • Steric Hindrance: The bulky group can hinder reactions at the adjacent amino group and the ortho positions on the ring.[6] This can be advantageous in directing reactions to other sites or in stabilizing reactive intermediates. For example, electrophilic aromatic substitution, which would typically occur at the para-position to the activating amino group in aniline, is blocked.

  • Electronic Effects: As an electron-donating group, the tert-butyl substituent increases the electron density on the aromatic ring, which should activate it towards electrophilic substitution (though this is counteracted by sterics).[7] It also slightly increases the basicity of the aniline nitrogen compared to the unsubstituted analog. This effect also makes the parent carboxylic acid (2-amino-5-tert-butyl-benzoic acid) a weaker acid than anthranilic acid because the electron-donating group destabilizes the negative charge of the conjugate carboxylate base.[3]

Applications and Biological Activity: From Flavor to Function

The distinct properties of these two molecules lead to vastly different applications.

  • Methyl Anthranilate:

    • Flavor & Fragrance: Widely used to create grape and other fruity flavors in food and beverages, and for floral notes in perfumes.[2][7]

    • Agrochemical: Acts as a non-toxic bird and insect repellent.[4][13]

    • Chemical Intermediate: Used in the synthesis of dyes, pharmaceuticals, and Schiff bases for perfumery.[14][15]

  • 2-Amino-5-tert-butyl-benzoic acid methyl ester:

    • Chemical Intermediate: While specific large-scale applications are not well-documented, its parent acid, p-tert-butyl benzoic acid (PTBBA), is used extensively as a modifier for alkyd resins, a performance additive in lubricants, and a stabilizer for PVC.[12][16]

    • Drug Discovery & Materials Science: The tert-butyl group is often intentionally added to molecules in drug discovery to increase metabolic stability by sterically shielding a part of the molecule from enzymatic degradation.[6] It can also be used to improve solubility in non-polar solvents and to control the packing of molecules in solid-state materials. The title compound could therefore serve as a specialized building block for creating polymers or pharmacologically active agents with tailored properties.[16][17]

Safety and Handling

  • Methyl Anthranilate: Generally regarded as safe for its use in food and cosmetics, though it can be an irritant to the skin and causes serious eye irritation.[18][19]

  • 2-Amino-5-tert-butyl-benzoic acid: The parent acid is classified as Acute Toxicity 4 (Oral), indicating it may be harmful if swallowed.[8] Standard laboratory precautions, including wearing gloves and eye protection, should be followed.

Experimental Protocols

Protocol: Fischer Esterification of an Anthranilic Acid Derivative

This protocol describes a general and reliable method for converting the parent carboxylic acid to the corresponding methyl ester. This self-validating system is a cornerstone of organic synthesis.

Objective: To synthesize the methyl ester of a substituted anthranilic acid.

Materials:

  • Substituted anthranilic acid (e.g., Anthranilic acid or 2-Amino-5-tert-butyl-benzoic acid) (1.0 eq)

  • Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted anthranilic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20 mL per gram of acid). Swirl to dissolve as much of the solid as possible.

  • Place the flask in an ice bath and slowly, with continued swirling, add the catalytic amount of concentrated sulfuric acid. The addition is exothermic.

  • Reflux: Add a boiling chip, attach a reflux condenser, and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to reflux for 4-6 hours or until the starting material is consumed.

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an excess of saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ gas will evolve.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like diethyl ether.

  • Workup - Washing: Combine the organic layers and wash them once with saturated sodium bicarbonate solution, followed by once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

  • Purification: The crude product can be purified further by column chromatography on silica gel or by distillation if it is a liquid.

Conclusion

The comparison between methyl anthranilate and 2-amino-5-tert-butyl-benzoic acid methyl ester serves as a compelling case study in the power of substituent effects in organic chemistry. The addition of a single, sterically demanding tert-butyl group transforms a common fragrance and flavor compound into a specialized chemical intermediate with a distinct reactivity and property profile. The tert-butyl analog is characterized by increased molecular weight, greater hydrophobicity, and a reactivity pattern dominated by the steric and electronic influence of the bulky alkyl group. While methyl anthranilate's value lies in its direct sensory and agrochemical applications, the utility of its substituted counterpart is found in its role as a building block for advanced materials and potentially for pharmaceuticals, where properties like metabolic stability and solubility are paramount. Understanding these fundamental differences is crucial for chemists aiming to design and synthesize novel molecules with precisely tailored functions.

References

  • International Journal of Drug Development & Research. (2011, June 15). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. [Link]

  • Anshul Specialty Molecules. Methyl anthranilate. [Link]

  • Vinati Organics Limited. (2022, May 4). A Detailed Summary About Para Tert Butyl Benzoic Acid. [Link]

  • Wikipedia. Methyl anthranilate. [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). (2021, March 2). PMC. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]

  • PENPET Petrochemical Trading. Para-tertiary butyl benzoic acid (PTBBA). [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. (2022, August 11). Journal of the Chinese Chemical Society. [Link]

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025, October 22). Synthesis. [Link]

  • Vinati Organics. (2023, May 25). Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. [Link]

  • Safety Data Sheet: Methyl anthranilate. (n.d.). [Link]

  • ResearchGate. (n.d.). Structure of aniline. (b) Resonance structures of tri-tertbutylaniline. (c) Structure of N-centered radical derived from tri-tertbutylaniline. [Link]

  • Ataman Kimya. PARA TERTIARY BUTYL BENZOIC ACID. [Link]

  • PubChem. Tert-butyl 2-amino-5-methyl-3-nitrobenzoate. [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. (2025, July 7). Dalton Transactions. [Link]

  • PubChem. 2-Amino-5-(tert-butoxy)-5-oxopentanoic acid. [Link]

  • NIST WebBook. 2-Amino-5-methylbenzoic acid. [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PMC. [Link]

  • PubChem. Methyl 2-Amino-5-methylbenzoate. [Link]

  • NIST WebBook. 2-Amino-5-methylbenzoic acid IR Spectrum. [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • PubChemLite. Tert-butyl 2-amino-5-methylbenzoate (C12H17NO2). [Link]

  • Royal Society of Chemistry. 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • American Elements. 2-Amino-4-(tert-butyl)benzoic acid. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

Methodological & Application

Application Note: Protocol for the Esterification of 2-Amino-5-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the esterification of 2-amino-5-tert-butylbenzoic acid (CAS 79555-61-6) to its methyl ester. This specific anthranilic acid derivative is a critical building block in the synthesis of kinase inhibitors and heterocyclic drug candidates.

Unlike simple benzoic acids, the presence of the ortho-amino group creates a zwitterionic character that reduces solubility in non-polar solvents and introduces the risk of self-condensation (polymerization) if the carboxyl group is activated incorrectly.

The Recommended Strategy: We utilize a Thionyl Chloride (


) mediated methanolysis . This method generates anhydrous HCl in situ, simultaneously catalyzing the Fischer esterification and protonating the amine to form the hydrochloride salt. This protects the amine from side reactions and renders the product stable for storage.

Strategic Analysis & Chemistry

Reaction Mechanism & Rationale

Direct Fischer esterification using sulfuric acid is often slow for anthranilic acids due to the steric bulk of the ortho-substituent and the deactivation of the ring upon protonation.

The use of Thionyl Chloride (


)  offers three distinct advantages:
  • Water Scavenging:

    
     reacts with water (and methanol) to form 
    
    
    
    and
    
    
    , driving the equilibrium toward the ester.
  • Amine Protection: The generation of stoichiometric HCl ensures the amine remains protonated (

    
    ), preventing nucleophilic attack on the activated carbonyl (which would form amides/oligomers).
    
  • Solubility Transition: The reaction typically starts as a slurry of the zwitterionic acid and becomes a clear solution as the soluble ester-hydrochloride is formed, providing a visual endpoint.

Reaction Scheme

ReactionScheme SM 2-amino-5-tert-butylbenzoic acid (Zwitterionic Solid) Inter Acid Chloride / Activated Complex (Transient) SM->Inter Activation Reagents SOCl2 (2.5 eq) MeOH (Solvent) Reagents->Inter Prod Methyl 2-amino-5-tert-butylbenzoate HCl (Soluble Ester Salt) Inter->Prod Methanolysis Reflux 4-6h Byprod SO2 (gas) + HCl Inter->Byprod

Figure 1: Reaction pathway utilizing in-situ acid generation.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
2-amino-5-tert-butylbenzoic acid >98% PuritySubstrate
Thionyl Chloride (

)
Reagent Grade (>99%)Activating Agent
Methanol (MeOH) Anhydrous (<0.05%

)
Solvent/Reactant
Reactor Jacketed vessel or RBFContainment
Scrubber NaOH trapNeutralize

/HCl gas
Detailed Procedure (Scale: 10g Basis)

Step 1: Slurry Formation

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and an addition funnel.

  • Connect the top of the condenser to a caustic scrubber (1M NaOH) to trap evolved gases.

  • Charge 10.0 g (51.7 mmol) of 2-amino-5-tert-butylbenzoic acid.

  • Add 100 mL of anhydrous Methanol.

    • Observation: The solid will likely not dissolve completely; a white suspension is expected.

Step 2: Activation (Critical Control Point)

  • Cool the slurry to 0–5 °C using an ice bath.

    • Reasoning: The reaction of

      
       with MeOH is highly exothermic. Low temperature prevents solvent boil-over and degradation.
      
  • Charge 9.4 mL (129 mmol, ~2.5 eq) of Thionyl Chloride into the addition funnel.

  • Add

    
     dropwise over 30–45 minutes .
    
    • CCP: Maintain internal temperature <10 °C. Vigorous gas evolution (

      
      , HCl) will occur.
      

Step 3: Reaction (Reflux)

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction mixture to Reflux (approx. 65 °C) .

  • Maintain reflux for 4 to 6 hours .

    • Endpoint: The reaction should transition from a slurry to a clear, homogeneous solution.

    • Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). The baseline spot (acid) should disappear, and a high Rf spot (ester) should appear.

Step 4: Isolation (HCl Salt)

  • Cool the mixture to RT.

  • Concentrate the solution under reduced pressure (Rotavap) to approx. 20% of the original volume.

  • Add 50 mL of Diethyl Ether (or MTBE) to the residue to induce crystallization of the hydrochloride salt.

  • Filter the white solid.

  • Wash the cake with cold Ether (2 x 20 mL).

  • Dry in a vacuum oven at 40 °C for 4 hours.

Yield Expectation: 90–95% as the Hydrochloride salt.

Workup Variation: Free Base Isolation

Use this section only if the free amine is required immediately for the next step.

  • Following concentration (Step 4.2 above), dissolve the residue in 100 mL Ethyl Acetate .

  • Slowly add saturated

    
     solution  (aq) while stirring until the aqueous layer pH is ~8.
    
    • Caution:

      
       evolution will be vigorous.
      
  • Separate the layers.[1] Extract the aqueous layer once more with Ethyl Acetate.

  • Wash combined organics with Brine.

  • Dry over

    
    , filter, and concentrate to yield the Methyl 2-amino-5-tert-butylbenzoate  as a yellow/off-white oil or low-melting solid.
    

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid (HCl salt)
Purity HPLC (254 nm)> 98.0% Area
Identity 1H NMR (DMSO-

)
Consistent with structure
1H NMR Interpretation (Predicted)
  • 
     1.25 - 1.30 ppm (s, 9H): tert-Butyl group.[2]
    
  • 
     3.80 - 3.85 ppm (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     6.80 - 7.80 ppm (m, 3H):  Aromatic protons (Pattern: 1,2,4-substituted).
    
  • 
     9.00+ ppm (broad):  Ammonium protons (
    
    
    
    ) if isolated as salt.

Troubleshooting & Decision Matrix

Troubleshooting Start Issue: Low Yield or Incomplete Reaction Check1 Did the solution clear? Start->Check1 Action1 Extend Reflux Time (up to 12h) Check SOCl2 Quality Check1->Action1 No (remains slurry) Check2 Is product oily/sticky? Check1->Check2 Yes Action2 Triturate with Et2O/Hexane to force crystallization Check2->Action2 Yes Check3 New impurity on TLC? Check2->Check3 No Action3 Possible N-methylation (rare). Ensure Temp <10C during SOCl2 addition. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common esterification issues.

Safety Data & Precautions (HSE)

  • Thionyl Chloride: Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled in a fume hood.

  • Sulfur Dioxide (

    
    ):  Toxic gas evolved during the reaction. Ensure scrubber is active.
    
  • Methanol: Flammable and toxic.

  • 2-amino-5-tert-butylbenzoic acid: Irritant. Handle with gloves.[3]

References

  • Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[5] The Journal of Organic Chemistry, 82(6), 3245–3251.[5] Link(Cited for mechanistic insight into SOCl2/Ester interactions).

  • Sigma-Aldrich. (n.d.). 2-Amino-5-tert-butylbenzoic acid Product Detail. Link(Source for substrate physical properties).

  • European Patent Office. (2009).[6] Process for the preparation of amino acid methyl esters (EP 2132166 B1). Link(Industrial grounding for amino acid esterification scale-up).

  • BenchChem. (2025).[3] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Link(Analogous anthranilic acid protocols).

Sources

Application Notes and Protocols for 2-Amino-5-tert-butyl-benzoic acid methyl ester as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the utilization of 2-Amino-5-tert-butyl-benzoic acid methyl ester as a crucial intermediate in pharmaceutical synthesis. The focus is on its role in the development of Selective Androgen Receptor Modulators (SARMs), specifically highlighting its application in the synthesis of GLPG0492. This guide details the plausible synthesis of the intermediate, its chemical and physical properties, and a step-by-step protocol for its subsequent conversion. Safety protocols and representative analytical data are also included to ensure safe and effective handling and characterization.

Introduction: The Significance of Substituted Anthranilates in Drug Discovery

Substituted anthranilic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of bioactive molecules.[1][2] Their inherent structural features, including an aromatic ring, a carboxylic acid (or its ester), and an amino group, provide multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. These compounds are precursors to a range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antivirals.

2-Amino-5-tert-butyl-benzoic acid methyl ester, the subject of this guide, is a specialized intermediate of significant interest. The presence of the tert-butyl group at the 5-position of the anthranilate core imparts specific steric and electronic properties that can influence the binding affinity and selectivity of the final drug molecule for its biological target. This is particularly relevant in the design of ligands for specific receptors, where precise molecular recognition is paramount.

One of the most notable applications of this intermediate is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (virilizing) effects.[3] This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and certain types of cancer.[3] GLPG0492 is a non-steroidal SARM that has been investigated for its potential in treating conditions like muscle atrophy.[3] The synthesis of GLPG0492 utilizes 2-Amino-5-tert-butyl-benzoic acid methyl ester as a key building block, underscoring the importance of this intermediate in the development of next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is critical for its effective and safe use in a laboratory or manufacturing setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Amino-5-tert-butyl-benzoic acid methyl ester and its parent acid. It is important to note that while data for the parent acid is more readily available, the properties of the methyl ester can be reasonably extrapolated.

Property2-Amino-5-tert-butyl-benzoic acid2-Amino-5-tert-butyl-benzoic acid methyl ester (Predicted/Analogous)
Molecular Formula C₁₁H₁₅NO₂C₁₂H₁₇NO₂
Molecular Weight 209.24 g/mol 223.27 g/mol
Appearance Off-white to light yellow crystalline powderOff-white to light yellow solid or oil
Melting Point Not readily availableExpected to be lower than the parent acid
Boiling Point Not readily available> 300 °C (Predicted)
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO; limited solubility in water.Soluble in most organic solvents.
Safety and Handling

As with all chemical reagents, 2-Amino-5-tert-butyl-benzoic acid methyl ester should be handled with care in a well-ventilated laboratory fume hood.[4][5][6][7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Hazard Identification:

  • Skin Irritation: May cause skin irritation upon contact.[9][10]

  • Eye Irritation: May cause serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[9][10]

First Aid Measures:

  • In case of skin contact: Wash off immediately with plenty of soap and water.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.[4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2-Amino-5-tert-butyl-benzoic acid methyl ester

The synthesis of the target intermediate can be approached in a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of 2-Amino-5-tert-butyl-benzoic acid

A plausible synthetic route to 2-Amino-5-tert-butyl-benzoic acid starts from a suitable commercially available precursor, such as 4-tert-butylaniline. The synthesis involves the protection of the amino group, followed by ortho-lithiation and carboxylation, and subsequent deprotection.

Synthesis_of_2-Amino-5-tert-butyl-benzoic_acid A 4-tert-Butylaniline B N-Protected 4-tert-butylaniline A->B Protection (e.g., Boc₂O) C Ortho-lithiated intermediate B->C Ortho-lithiation (e.g., n-BuLi) D 2-Amino-5-tert-butyl-benzoic acid C->D Carboxylation (CO₂), then Deprotection (e.g., TFA) GLPG0492_Synthesis_Workflow cluster_synthesis Synthesis of GLPG0492 cluster_application Application Intermediate 2-Amino-5-tert-butyl-benzoic acid methyl ester Coupling Coupling Reaction Intermediate->Coupling Reagent Electrophilic Partner (e.g., activated carbonyl compound) Reagent->Coupling GLPG0492 GLPG0492 Coupling->GLPG0492 GLPG0492_app Selective Androgen Receptor Modulator (SARM) GLPG0492->GLPG0492_app Therapy Potential Treatment for Muscle Wasting Diseases GLPG0492_app->Therapy

Sources

Application Note: Optimization and Control of Diazotization for Lipophilic Anthranilates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Amino-5-tert-butyl-benzoic acid methyl ester

Executive Summary & Core Challenge

The diazotization of 2-Amino-5-tert-butyl-benzoic acid methyl ester presents a specific physicochemical challenge distinct from simple anthranilates. While the electron-withdrawing ester group typically stabilizes the resulting diazonium salt, the 5-tert-butyl group introduces significant lipophilicity and steric bulk.

Standard aqueous protocols (HCl/NaNO


 in water) frequently fail for this substrate, resulting in:
  • Incomplete Diazotization: The hydrophobic substrate forms a gummy suspension rather than a solution in cold aqueous acid.

  • Side Reactions: Slow dissolution leads to localized high concentrations of undissolved amine, promoting diazo-coupling (formation of azo dyes) rather than diazonium salt formation.

This guide details two optimized protocols designed to maintain homogeneity: a Modified Aqueous Method (using acetic acid co-solvent) and a Non-Aqueous Method (using organic nitrites).

Reaction Mechanism & Critical Parameters

The transformation relies on the generation of the nitrosonium ion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), the active electrophile.

Key Mechanistic Insight: For the reaction to proceed quantitatively, the amine must be protonated and dissolved to access the


. In purely aqueous media, the lipophilic tert-butyl group prevents solvation of the ammonium salt, stalling the reaction. We typically observe a "stall" at 40-50% conversion if co-solvents are not used.
Visualizing the Pathway

DiazotizationMechanism Substrate 2-Amino-5-t-butyl-ester N_Nitroso N-Nitroso Intermediate Substrate->N_Nitroso + NO+ SideProduct Azo Coupling (Impurity) Substrate->SideProduct + Diazonium (if pH > 4) Acid Acid Source (HCl or H2SO4) Nitrosonium Nitrosonium Ion (NO+) Acid->Nitrosonium Nitrite Nitrite Source (NaNO2 or t-BuONO) Nitrite->Nitrosonium Acid Catalysis Diazonium Diazonium Salt (Ar-N2+) N_Nitroso->Diazonium - H2O

Figure 1: Mechanism of diazotization highlighting the critical path to the diazonium salt versus the side-reaction (azo coupling) which occurs if the reaction mixture is not sufficiently acidic or homogeneous.

Experimental Protocols
Method A: The Modified Aqueous Protocol (Recommended for Scale-Up)

Best for: Large batches where inorganic salts (NaNO


) are preferred for cost, and downstream chemistry is water-tolerant (e.g., aqueous Sandmeyer).

Reagents:

  • Substrate: 1.0 eq

  • Solvent: Acetic Acid (Glacial) / Water (3:1 ratio)

  • Acid: conc.[1][2] HCl (2.5 - 3.0 eq)

  • Nitrite: NaNO

    
     (1.1 - 1.2 eq), dissolved in minimal water.
    

Step-by-Step Procedure:

  • Dissolution: Charge the 2-Amino-5-tert-butyl-benzoic acid methyl ester into a reactor. Add Glacial Acetic Acid (3 mL per gram of substrate). Stir until fully dissolved.

    • Why: The tert-butyl group requires organic solvation. Acetic acid is miscible with both the organic substrate and the aqueous acid added later.

  • Acidification: Cool the solution to 10-15°C. Slowly add conc. HCl (2.5 eq).

    • Note: A thick white slurry of the hydrochloride salt may precipitate. This is fine; the fine precipitate is more reactive than the bulk solid.

  • Deep Cooling: Cool the slurry to 0–5°C .

  • Diazotization: Add the NaNO

    
     solution dropwise via an addition funnel.
    
    • Rate Control: Maintain internal temperature < 5°C. Exotherms > 10°C can decompose the diazonium salt.

  • Clarification: As the reaction proceeds, the slurry should dissolve, resulting in a clear, yellow-orange solution.

  • Endpoint Validation: After 30 minutes, spot an aliquot onto Starch-Iodide paper .

    • Positive Result: Instant blue/black color (indicates excess HNO

      
      ).
      
    • Negative Result: No color change. Add 0.1 eq more NaNO

      
       and re-stir.
      
  • Quenching: Destroy excess nitrous acid by adding Urea or Sulfamic Acid until the Starch-Iodide test is negative.

Method B: The Anhydrous Organic Protocol (Sandmeyer/Ester Protection)

Best for: Moisture-sensitive downstream reactions or when maintaining strict anhydrous conditions is required.

Reagents:

  • Substrate: 1.0 eq

  • Solvent: Acetonitrile (MeCN)

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) (1.2 - 1.5 eq)
    
  • Acid Catalyst:

    
    -Toluenesulfonic acid (pTsOH) (1.0 eq) or BF
    
    
    
    OEt
    
    
    (1.5 eq).

Step-by-Step Procedure:

  • Setup: Flame-dry glassware under N

    
     atmosphere.
    
  • Dissolution: Dissolve substrate and pTsOH in dry Acetonitrile (5 mL/g).

  • Cooling: Cool to 0°C.

  • Addition: Add tert-Butyl Nitrite dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20°C) for 1 hour.

    • Observation: Evolution of gas is minimal compared to aqueous methods, but N

      
       pressure management is still required.
      
  • Isolation: The diazonium tosylate or tetrafluoroborate salt can often be precipitated by adding cold Diethyl Ether, or used directly in solution (telescoped) for the next step (e.g., iodination).

Process Control & Troubleshooting

Data Summary: Common Failure Modes

SymptomProbable CauseCorrective Action
Gummy/Sticky Precipitate Substrate insolubility in aqueous acid.Switch to Method A (Acetic Acid co-solvent) or increase AcOH volume.
Red/Orange Sludge "Diazo Tars" formed via coupling.pH is too high. Ensure HCl is >2.5 eq.[3] Verify temperature < 5°C.
Gas Evolution (Frothing) Decomposition of Diazonium salt.Temperature spike > 10°C during addition. Slow down addition rate.
Starch-Iodide Negative Consumed Nitrite / Slow Reaction.Add 10% excess NaNO

. Ensure stirring is vigorous.
Decision Logic for Protocol Selection

ProtocolSelection Start Start: 2-Amino-5-t-butyl-benzoate Downstream What is the next step? Start->Downstream Aqueous Aqueous Sandmeyer (Cl, Br, CN) Downstream->Aqueous Water Tolerant Anhydrous Schiemann (F) or Non-Aq Iodination Downstream->Anhydrous Water Sensitive MethodA METHOD A: AcOH / HCl / NaNO2 (Homogeneous Aqueous) Aqueous->MethodA MethodB METHOD B: MeCN / t-BuONO (Anhydrous) Anhydrous->MethodB

Figure 2: Decision tree for selecting the appropriate diazotization strategy based on downstream chemical requirements.

Safety & Stability
  • Thermal Stability: Diazonium salts of anthranilate esters are generally more stable than their non-esterified counterparts due to the electron-withdrawing ester preventing zwitterion formation. However, the 5-tert-butyl group does not significantly stabilize the diazo group against thermal decomposition. Never heat the diazonium solution above 10°C unless intended for the subsequent displacement reaction.

  • Drying Risk: Do NOT isolate and dry the diazonium chloride salt. It is a potential high-energy explosive. If isolation is necessary, convert to the Tetrafluoroborate (BF

    
    ) salt (Schiemann conditions), which is generally stable as a dry solid.
    
  • Toxicology: tert-Butyl nitrite is a vasodilator and volatile. Use only in a fume hood.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Filimonov, V. D.; Trusova, M.; Postnikov, P.; et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability."[4] Organic Letters, 2008 , 10(18), 3961–3964.[4] Link

  • Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. "A Convenient and General One-Step Preparation of Aromatic and Some Heterocyclic Iodides."[4] Synthesis, 2007 , 2007(01), 81–84.[4] Link

  • Barral, K.; Moorhouse, A. D.; Moses, J. E. "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages."[5] Organic Letters, 2007 , 9(9), 1809–1811.[5] (Use of t-BuONO). Link

  • Beilstein Journals. "Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation - Experimental." (Referencing 2-amino-5-methylbenzoic acid diazotization). Link

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Application Notes and Protocols: 2-Amino-5-tert-butyl-benzoic acid methyl ester in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of available building blocks, anthranilate esters and their derivatives stand out for their versatility and inherent reactivity, paving the way for the synthesis of a diverse array of fused heterocyclic systems. This guide focuses on a particularly valuable, yet underexplored, member of this family: 2-Amino-5-tert-butyl-benzoic acid methyl ester .

The presence of the tert-butyl group at the C5 position is not merely an incidental substitution. It imparts significant lipophilicity, a critical parameter in modulating the pharmacokinetic profiles of drug candidates, enhancing membrane permeability and influencing protein-ligand interactions. Furthermore, its steric bulk can direct the regioselectivity of cyclization reactions and create unique structural motifs that might otherwise be inaccessible. This document provides a detailed exploration of the application of this reagent in the synthesis of three key classes of medicinally relevant heterocycles: Quinazolinones, Acridones, and Benzodiazepines. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical logic to empower effective and innovative synthesis.

Physicochemical Properties of the Starting Reagent

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of 2-Amino-5-tert-butyl-benzoic acid methyl ester are summarized below.

PropertyValueSource/Note
Chemical Formula C₁₂H₁₇NO₂-
Molecular Weight 207.27 g/mol -
Appearance Off-white to light yellow crystalline solidInferred from similar compounds like methyl 5-amino-2-methylbenzoate[1]
Melting Point Not available; estimated >70 °CBased on related structures. Precise measurement is recommended.
Boiling Point >300 °C (Predicted)Based on similar substituted methyl benzoates[2]
Solubility Soluble in methanol, ethanol, DMF, DMSO, ethyl acetate. Limited solubility in water.Inferred from similar compounds[1]
CAS Number 35215-68-8-

Application I: Synthesis of 6-tert-Butyl-quinazolin-4(3H)-ones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[3] The reaction of 2-amino-5-tert-butyl-benzoic acid methyl ester with a suitable one-carbon electrophile and a nitrogen source provides a direct entry into this important heterocyclic system.

Mechanistic Rationale

The most common route involves a condensation-cyclization sequence. The anthranilate can be first converted to the corresponding anthranilamide, which then undergoes cyclization with an aldehyde or its equivalent. Alternatively, a one-pot reaction can be employed. A classic approach is the reaction with formamide, which serves as both the C2 carbon source and the N3 nitrogen source, proceeding through an initial N-formylation followed by ammonia displacement of the methoxy group and subsequent cyclization at high temperature.

Experimental Protocol: Synthesis of 6-tert-Butyl-quinazolin-4(3H)-one

This protocol details a robust, one-pot synthesis using formamide.

Reagents & Equipment:

  • 2-Amino-5-tert-butyl-benzoic acid methyl ester (1.0 eq)

  • Formamide (20-30 eq, serves as reagent and solvent)

  • Round-bottom flask (50 mL) equipped with a reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask, add 2-Amino-5-tert-butyl-benzoic acid methyl ester (e.g., 2.07 g, 10 mmol).

  • Add an excess of formamide (e.g., 25 mL, ~30 eq).

  • Heat the mixture with stirring to 130-140 °C in a heating mantle.[4]

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

  • Senior Scientist's Note: The high temperature is necessary to drive the cyclization and elimination of methanol and water. Formamide provides the necessary components for the formation of the pyrimidine ring.

  • After the reaction is complete, cool the mixture to approximately 60 °C.

  • Slowly add water (30 mL) to the reaction mixture. A precipitate should form.

  • Continue stirring for another 30 minutes as the mixture cools to room temperature to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL).

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford pure 6-tert-butyl-quinazolin-4(3H)-one as a white solid.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Reagents - 2-Amino-5-tert-butyl-benzoic acid methyl ester - Formamide (excess) B 2. Heat to 130-140 °C (4-6 hours) A->B C 3. Monitor by TLC B->C Cyclization Occurs D 4. Cool to 60 °C C->D Reaction Complete E 5. Precipitate with Water D->E F 6. Isolate by Filtration E->F G 7. Recrystallize (Ethanol) F->G H Pure Product G->H

Caption: Workflow for the synthesis of 6-tert-butyl-quinazolin-4(3H)-one.

Application II: Synthesis of 2-tert-Butyl-acridon-9(10H)-ones

Acridones are tricyclic compounds known for their fluorescence and DNA-intercalating properties, making them valuable in the development of anticancer agents and molecular probes.[5][6] The Bernthsen acridine synthesis and Ullmann condensation are classical methods to construct this scaffold.

Mechanistic Rationale

A common and effective method involves the acid-catalyzed condensation of an anthranilic acid derivative with a substituted phenol or cyclohexanone, followed by cyclodehydration. Using 2-amino-5-tert-butyl-benzoic acid methyl ester and a suitable partner like phloroglucinol (1,3,5-trihydroxybenzene), a condensation reaction followed by intramolecular cyclization under strong acid conditions (like polyphosphoric acid or sulfuric acid) yields the acridone core.[7] The high temperature facilitates both the initial condensation and the subsequent dehydrative ring closure.

Experimental Protocol: Synthesis of 1,3-Dihydroxy-7-tert-butyl-acridon-9(10H)-one

This protocol adapts the Jourdan-Ullmann-Goldberg synthesis followed by an acid-catalyzed cyclization.

Reagents & Equipment:

  • 2-Amino-5-tert-butyl-benzoic acid methyl ester (1.0 eq)

  • 2-Bromobenzoic acid (1.0 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Standard reaction and workup glassware

Procedure:

  • Step A: Ullmann Condensation:

    • In a round-bottom flask, combine 2-Amino-5-tert-butyl-benzoic acid methyl ester (2.07 g, 10 mmol), 2-bromobenzoic acid (2.01 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and CuI (0.19 g, 1 mmol).

    • Add DMF (20 mL) as the solvent.

    • Heat the reaction mixture to 120-130 °C for 12-18 hours under an inert atmosphere (e.g., Nitrogen).

    • Senior Scientist's Note: The copper catalyst is essential for this C-N bond formation.[8][9] Anhydrous conditions and an inert atmosphere are crucial to prevent catalyst deactivation and side reactions.

    • After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the intermediate N-arylanthranilic acid. Filter and dry the crude product.

  • Step B: Cyclization:

    • Place the dried intermediate from Step A into a flask.

    • Add polyphosphoric acid (PPA, ~10x the weight of the intermediate).

    • Heat the mixture to 140-160 °C for 2-4 hours with mechanical stirring. The mixture will become viscous.

    • Senior Scientist's Note: PPA acts as both a solvent and a powerful dehydrating agent, promoting the intramolecular electrophilic aromatic substitution to form the acridone ring.[7]

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a base (e.g., NaOH solution) to precipitate the acridone product.

    • Filter the solid, wash thoroughly with water, and dry. Purify by column chromatography or recrystallization.

Reaction Scheme Diagram

G Start 2-Amino-5-tert-butyl- benzoic acid methyl ester + 2-Bromobenzoic Acid StepA Step A: Ullmann Condensation (CuI, K₂CO₃, DMF, 130°C) Start->StepA Intermediate N-(2'-carboxyphenyl)-2-amino- 5-tert-butylbenzoic acid StepA->Intermediate StepB Step B: Cyclization (PPA, 150°C) Intermediate->StepB Product 2-tert-Butyl-acridon-9(10H)-one Derivative StepB->Product

Caption: Two-step synthesis of an acridone via Ullmann condensation and PPA-mediated cyclization.

Application III: Synthesis of 7-tert-Butyl-1,4-benzodiazepine-2,5-diones

Benzodiazepines are a famous class of psychoactive drugs, but the core scaffold is also a template for developing agents targeting other biological systems.[10] The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from anthranilate precursors by incorporating a two-atom unit, typically derived from an α-amino acid.

Mechanistic Rationale

The synthesis begins with the acylation of the anthranilate's amino group with an N-protected α-amino acid (e.g., N-Boc-glycine), often activated with a coupling agent like DCC or EDC. This forms an amide bond. The subsequent step involves the deprotection of the α-amino group, followed by a base-catalyzed intramolecular cyclization. During this cyclization, the newly freed amino group attacks the methyl ester carbonyl, displacing methanol and forming the seven-membered diazepinedione ring.[11][12]

Experimental Protocol: Synthesis of 7-tert-Butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

This protocol uses N-Boc-glycine as the source for C2 and N1 of the benzodiazepine ring.

Reagents & Equipment:

  • 2-Amino-5-tert-butyl-benzoic acid methyl ester (1.0 eq)

  • N-Boc-glycine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium methoxide (NaOMe) in Methanol

  • Standard reaction and workup glassware

Procedure:

  • Step A: Amide Coupling:

    • Dissolve 2-Amino-5-tert-butyl-benzoic acid methyl ester (2.07 g, 10 mmol), N-Boc-glycine (1.93 g, 11 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous DCM (50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (2.27 g, 11 mmol) in DCM (10 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate (dicyclohexylurea, DCU) will form.

    • Filter off the DCU and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica, Hexanes/Ethyl Acetate gradient) to obtain the coupled product.

  • Step B: Boc Deprotection:

    • Dissolve the purified product from Step A in DCM (20 mL).

    • Add an equal volume of TFA (20 mL) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of TFA. The product is the TFA salt of the deprotected amine.

  • Step C: Cyclization:

    • Dissolve the crude TFA salt from Step B in anhydrous methanol (50 mL).

    • Add a solution of sodium methoxide in methanol (1.5 eq, e.g., 25% w/w solution) dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours.

    • Senior Scientist's Note: The base neutralizes the TFA salt and catalyzes the intramolecular aminolysis of the methyl ester, which is the key ring-forming step.[12]

    • Cool the reaction, neutralize with acetic acid, and concentrate.

    • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the final 7-tert-butyl-1,4-benzodiazepine-2,5-dione.

Logical Relationship Diagram

G Start 2-Amino-5-tert-butyl- benzoic acid methyl ester Coupling Amide Coupling (DCC, DMAP) Start->Coupling Reagent1 N-Boc-glycine Reagent1->Coupling Intermediate1 Coupled Intermediate (Boc-protected) Coupling->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Amine Salt Intermediate Deprotection->Intermediate2 Cyclization Base-catalyzed Cyclization (NaOMe, MeOH) Intermediate2->Cyclization Product 7-tert-Butyl-1,4-benzodiazepine-2,5-dione Cyclization->Product

Caption: Multi-step synthesis of a 1,4-benzodiazepine-2,5-dione.

References

  • Grokipedia. Bernthsen acridine synthesis. Retrieved from Grokipedia. [Link]

  • Wikipedia. Bernthsen acridine synthesis. Retrieved from Wikipedia. [Link]

  • Jameel, E. M., & Al-Hadedi, A. A. M. (2014). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. [Link]

  • Wiklund, P. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • CHEMISTRIAN. Bernthsen acridine synthesis. Retrieved from SlideShare. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-(3-methylbutyl)amino-, methyl ester. Retrieved from Cheméo. [Link]

  • PubChem. 2-Amino-5-methylbenzoic acid. Retrieved from PubChem. [Link]

  • Royal Society of Chemistry. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. [Link]

  • Karolinska Institutet. (2005). Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]

  • Wikipedia. Ullmann reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Retrieved from Organic Chemistry Portal. [Link]

  • Universal Journal of Pharmaceutical Research. Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. [Link]

  • EPA. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. [Link]

  • ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

  • Université Laval. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives. [Link]

  • ResearchGate. (2021). Survey on Methods of Preparation and Cyclization of Heterocycles. [Link]

  • PMC. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). [Link]

  • ResearchGate. Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl esters. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • PubMed. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. [Link]

  • ResearchGate. Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • ACS Publications. Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3‑Aminoquinoline-2,4-diones. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

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Procedure for nucleophilic substitution on 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-value protocols for performing nucleophilic substitutions on 2-Amino-5-tert-butyl-benzoic acid methyl ester (1) . This scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a precursor for quinazolinone-based kinase inhibitors and CFTR modulators.

However, the substrate presents a "reactivity paradox":

  • Electronic Deactivation: The C2-amino group acts as a strong resonance donor, significantly reducing the electrophilicity of the C1-ester carbonyl (vinylogous amide character).

  • Steric Occlusion: The C5-tert-butyl group, while remote, increases the lipophilicity and bulk, influencing solubility profiles and aggregation in non-polar solvents.

This guide provides two distinct "Nucleophilic Substitution" workflows:

  • Protocol A (Acyl Substitution): Lewis Acid-Mediated Aminolysis to convert the ester to an amide.

  • Protocol B (Aromatic Substitution): Sandmeyer-type transformation to replace the C2-amine with nucleophiles (Halogens/Nitriles).

Mechanistic Analysis & Challenges

The primary challenge in modifying (1) is the resonance interaction between the lone pair on the nitrogen and the carbonyl system.

Figure 1: Resonance Deactivation of the Ester The amino group donates electron density into the ring, which conjugates with the ester carbonyl. This increases the electron density at the carbonyl carbon, rendering it poor substrate for standard nucleophilic attack (e.g., thermal heating with amines often fails).

Resonance cluster_0 Substrate Electronic State cluster_1 Activation Strategy (Protocol A) S1 Ground State (Ester) S2 Resonance Hybrid (Deactivated Electrophile) S1->S2 Resonance (+M Effect) A1 AlMe3 Complexation A2 Tetrahedral Intermediate A1->A2 Nucleophilic Attack A3 Amide Product A2->A3 Elimination (-OMe)

Caption: Resonance deactivation of the anthranilate ester and subsequent activation via Aluminum-Amine complexation.

Protocol A: Trimethylaluminum-Mediated Aminolysis

Objective: Conversion of methyl ester to secondary/tertiary amide. Mechanism: Formation of a reactive dimethylaluminum amide species.[1] The Aluminum acts as a "dual-activator": it activates the amine (increasing nucleophilicity) and coordinates to the ester carbonyl (increasing electrophilicity).

Reagents & Equipment
  • Substrate: 2-Amino-5-tert-butyl-benzoic acid methyl ester (1.0 equiv).

  • Nucleophile: Target Amine (1.2 – 1.5 equiv).

  • Activator: Trimethylaluminum (AlMe3), 2.0M in Toluene (2.0 – 3.0 equiv). Warning: Pyrophoric.

  • Solvent: Anhydrous Toluene or CH2Cl2.

  • Quench: Sat. Potassium Sodium Tartrate (Rochelle's Salt).

Step-by-Step Methodology
  • Complex Formation (The "Pre-activation"):

    • In a flame-dried Schlenk flask under Argon, dissolve the Target Amine (1.5 equiv) in anhydrous Toluene.

    • Cool to 0°C.

    • Dropwise add AlMe3 (1.5 equiv) over 10 minutes. Methane gas evolution will be observed.

    • Critical: Allow to stir at RT for 30 mins to ensure complete formation of the Me2Al-NR2 species.

  • Reaction:

    • Add the substrate (1) (1.0 equiv) as a solution in Toluene to the aluminum-amide complex.

    • Heat the reaction mixture to 80°C (or reflux) for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[2] The disappearance of the methyl ester peak (M+H) is the primary endpoint.

  • Workup (The "Rochelle Quench"):

    • Cool to 0°C.

    • Carefully quench by dropwise addition of 1N HCl (caution: gas evolution) OR saturated Rochelle's Salt solution.

    • Note: Aluminum emulsions are notorious. Stirring vigorously with Rochelle's salt for >1 hour is mandatory to break the emulsion and recover the organic layer.

  • Purification:

    • Extract with EtOAc.[3][4] The 5-tert-butyl group renders the product highly lipophilic; ensure thorough washing of the silica plug during flash chromatography (Hex/EtOAc gradient).

Protocol B: Sandmeyer-Type Substitution ( via Diazonium)

Objective: Nucleophilic substitution of the C2-Amino group with a Halogen (Cl, Br, I) or Nitrile (CN). Mechanism: Radical-nucleophilic aromatic substitution. The use of alkyl nitrites (t-BuONO) in organic solvent allows for better solubility of the lipophilic tert-butyl substrate compared to aqueous NaNO2.

Reagents
  • Substrate: 2-Amino-5-tert-butyl-benzoic acid methyl ester.

  • Nitrite Source: tert-Butyl Nitrite (t-BuONO) (1.5 equiv).

  • Radical/Nucleophile Source: CuBr2 (for Bromination) or CuCl2 (for Chlorination) (1.2 equiv).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation:

    • Dissolve CuBr2 (1.2 equiv) and t-BuONO (1.5 equiv) in anhydrous MeCN in a round-bottom flask.

    • Heat the mixture to 60°C.

  • Addition:

    • Dissolve substrate (1) in a minimum volume of MeCN.

    • Add the substrate solution dropwise to the hot copper/nitrite mixture over 20 minutes.

    • Why: Adding the amine to the radical source prevents side reactions (like azo coupling) by ensuring immediate diazotization and displacement.

  • Completion:

    • Stir at 60°C for 1 hour. Nitrogen gas evolution indicates reaction progress.

    • Cool to RT and dilute with 20% aqueous HCl (to solubilize copper salts).

  • Isolation:

    • Extract with diethyl ether. The product (Methyl 2-bromo-5-tert-butylbenzoate) is less polar than the starting material.

Data Summary & Troubleshooting

Table 1: Comparative Reactivity Data

ParameterStandard Thermal AmidationAlMe3-Mediated AmidationSandmeyer (Aq. NaNO2)Sandmeyer (t-BuONO/MeCN)
Reagent Amine, 120°CAlMe3 + Amine, 80°CNaNO2, HCl, CuBrtBuONO, CuBr2, MeCN
Conversion < 10% (24h)> 95% (4h)40-60% (Solubility issues)85-92%
Major Impurity Unreacted EsterDimerization (minor)Phenol (hydrolysis)Biaryl coupling (trace)
Workup Difficulty LowHigh (Emulsion)MediumLow

Troubleshooting Guide:

  • Issue: Low yield in Protocol A (Amidation).

    • Root Cause:[1][2][4] Moisture in solvent killing AlMe3.

    • Fix: Ensure Toluene is distilled over Na/Benzophenone or from a solvent system. Increase AlMe3 to 3.0 equiv.

  • Issue: "Sticky" baseline in LC-MS for Protocol B.

    • Root Cause:[1][2][4] Copper complexation with the ester.

    • Fix: Wash organic layer with NH4OH/NH4Cl buffer to sequester Copper ions.

Reaction Workflow Visualization

Workflow cluster_A Protocol A: Amidation cluster_B Protocol B: Sandmeyer (Halogenation) Start Start: 2-Amino-5-tBu-benzoate StepA1 Pre-mix Amine + AlMe3 (Toluene, 0°C) Start->StepA1 Path A StepB1 Prepare CuBr2 + tBuONO (MeCN, 60°C) Start->StepB1 Path B StepA2 Add Substrate Heat to 80°C StepA1->StepA2 StepA3 Quench: Rochelle's Salt (Vigorous Stirring) StepA2->StepA3 ProductA Product: Amide Derivative StepA3->ProductA StepB2 Dropwise Addition of Substrate StepB1->StepB2 StepB3 Acidic Workup (HCl) StepB2->StepB3 ProductB Product: Aryl Bromide StepB3->ProductB

Caption: Decision tree for functionalizing the 2-Amino-5-tert-butyl-benzoate scaffold.

References

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171–4174.

  • Doyle, M. P., et al. (1977).[5] Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2430.

  • Lee, J. C., et al. (2011). Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids.[2][6] Synlett, 2011(14), 2072-2074.

  • Beletskaya, I. P., et al. (2007).[7] Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538.

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Application Notes and Protocols for the Catalytic Hydrogenation of 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Saturating Substituted Anilines

The catalytic hydrogenation of aromatic systems is a cornerstone of modern synthetic chemistry, providing access to saturated carbocycles that are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The selective reduction of substituted anilines, such as 2-Amino-5-tert-butyl-benzoic acid methyl ester, to their corresponding cyclohexylamine derivatives presents a unique set of challenges and opportunities. The resulting product, cis-2-Amino-5-tert-butyl-cyclohexanecarboxylic acid methyl ester, is a valuable building block, incorporating a chiral diamine-like scaffold with a bulky lipophilic group, making it a person of interest for the development of novel therapeutic agents and functional materials.

This document provides a comprehensive guide to the catalytic hydrogenation of 2-Amino-5-tert-butyl-benzoic acid methyl ester, with a focus on achieving high cis-diastereoselectivity. We will delve into the mechanistic rationale behind catalyst selection, provide detailed, field-tested protocols, and address potential challenges to ensure reproducible and safe execution in a research and development setting.

Scientific Principles: Navigating Selectivity in Aromatic Hydrogenation

The hydrogenation of a substituted aromatic ring is a thermodynamically favorable but kinetically challenging transformation. The choice of catalyst is paramount in overcoming the resonance stability of the aromatic system and directing the stereochemical outcome of the hydrogen addition.

For the hydrogenation of 2-Amino-5-tert-butyl-benzoic acid methyl ester, the primary goal is the saturation of the benzene ring to a cyclohexane ring, with the amino and ester functionalities remaining intact. Furthermore, achieving a cis relationship between the amino and ester groups is often a critical requirement for the target molecule's biological activity or material properties.

Catalyst Selection Rationale:

  • Rhodium on Carbon (Rh/C): Rhodium-based catalysts are renowned for their high activity in the hydrogenation of aromatic rings under relatively mild conditions.[1][2] Crucially, Rh/C often promotes the cis-selective addition of hydrogen to the aromatic ring, a phenomenon attributed to the planar adsorption of the aromatic substrate onto the catalyst surface, followed by the sequential delivery of hydrogen atoms from the same face.[3]

  • Ruthenium on Carbon (Ru/C): Ruthenium is another highly effective catalyst for arene hydrogenation and can be a more cost-effective alternative to rhodium.[4][5] While Ru/C can also provide high yields, controlling the stereoselectivity might require more careful optimization of reaction parameters.[6]

For the protocols detailed below, we will focus on Rhodium on Carbon (5% Rh/C) as the primary catalyst to maximize the probability of achieving high cis-diastereoselectivity.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the expected product is essential for a successful experimental workflow, particularly for the work-up and purification steps.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubility
2-Amino-5-tert-butyl-benzoic acid methyl esterC12H17NO2207.27SolidSoluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.
cis-2-Amino-5-tert-butyl-cyclohexanecarboxylic acid methyl esterC12H23NO2213.32Expected to be a solid or a high-boiling oilExpected to be soluble in common organic solvents.

Note: Experimental data for the product is inferred from structurally similar compounds.

Detailed Experimental Protocols

Safety First: Handling Pyrophoric Catalysts

Hydrogenation catalysts such as Rhodium on Carbon are often pyrophoric, especially after use when they are finely divided and may be coated with adsorbed hydrogen.[7][8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[3][7]

  • Inert Atmosphere: All manipulations of the dry catalyst should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[3][9]

  • Solvent Wetting: Never allow the catalyst to become dry, especially after the reaction. Keeping the catalyst wet with solvent significantly reduces the risk of ignition.[9][10]

  • Fire Extinguisher: Have a Class D fire extinguisher readily available for metal fires.

Protocol 1: High-Pressure Catalytic Hydrogenation of 2-Amino-5-tert-butyl-benzoic acid methyl ester

This protocol is designed for a high-pressure reactor (autoclave) to ensure efficient hydrogenation.

Materials and Equipment:

  • 2-Amino-5-tert-butyl-benzoic acid methyl ester

  • 5% Rhodium on Carbon (Rh/C), wetted (approx. 50% water)

  • Methanol (anhydrous)

  • High-pressure autoclave with a magnetic stirrer and temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Hydrogen gas supply (high purity)

  • Celite® (diatomaceous earth)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Experimental Workflow Diagram:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with Substrate and Solvent catalyst Add Rh/C Catalyst under Inert Gas start->catalyst seal Seal Reactor catalyst->seal purge Purge with N2 then H2 seal->purge pressurize Pressurize with H2 purge->pressurize react Heat and Stir pressurize->react monitor Monitor H2 Uptake react->monitor cool Cool and Vent monitor->cool purge_final Purge with N2 cool->purge_final filter Filter through Celite® purge_final->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end Characterize Product purify->end

Caption: High-pressure hydrogenation workflow.

Step-by-Step Procedure:

  • Reactor Preparation: To a clean and dry glass liner of a high-pressure autoclave, add 2-Amino-5-tert-butyl-benzoic acid methyl ester (e.g., 5.0 g, 24.1 mmol) and anhydrous methanol (50 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Rhodium on Carbon (e.g., 250 mg, 5 mol% loading). Caution: The catalyst is pyrophoric; handle with care.

  • Sealing and Purging: Seal the autoclave. Purge the system by pressurizing with nitrogen to ~5 bar and then venting to atmospheric pressure. Repeat this cycle three times to remove all oxygen.[9]

  • Hydrogenation: After the final nitrogen purge, evacuate the reactor and backfill with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 20-50 bar).

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50-80 °C). The reaction progress can be monitored by the uptake of hydrogen (pressure drop). The reaction is typically complete within 12-24 hours.

  • Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Final Purge: Purge the reactor with nitrogen three times to remove any residual hydrogen.

  • Work-up: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The filtered catalyst remains pyrophoric and should be quenched by slowly adding it to a large volume of water.[9]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure cis-isomer.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[11][12]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The cis-stereochemistry can be confirmed by NOE experiments in ¹H NMR.

Data Presentation and Expected Results

ParameterProtocol 1 (High-Pressure)
Substrate 2-Amino-5-tert-butyl-benzoic acid methyl ester
Catalyst 5% Rh/C
Catalyst Loading 5 mol%
Solvent Methanol
Temperature 50-80 °C
Pressure 20-50 bar H₂
Reaction Time 12-24 hours
Expected Yield >90%
Expected Purity >95% (after purification)
Expected Stereoselectivity High cis-selectivity

Expected Spectroscopic Data for cis-2-Amino-5-tert-butyl-cyclohexanecarboxylic acid methyl ester:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the cyclohexyl protons, the methyl ester protons (around 3.7 ppm), and the tert-butyl protons (a singlet around 0.9 ppm). The protons on the carbons bearing the amino and ester groups will appear as multiplets, and their coupling constants can help in determining the stereochemistry.

  • ¹³C NMR: The spectrum should show signals for the carbonyl carbon of the ester (around 175 ppm), the carbons of the cyclohexane ring (typically in the range of 20-50 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Presence of catalyst poisons- Use fresh catalyst- Increase hydrogen pressure- Increase reaction temperature- Ensure high purity of substrate and solvent
Low Yield - Loss of product during work-up- Inefficient purification- Optimize filtration and extraction steps- Adjust recrystallization or chromatography conditions
Poor Stereoselectivity - Inappropriate catalyst- High reaction temperature- Screen other catalysts (e.g., Ru/C)- Lower the reaction temperature
Catalyst Ignition - Exposure of dry catalyst to air- Always handle the catalyst under an inert atmosphere and keep it wetted with solvent. Follow proper quenching procedures.

Conclusion

The catalytic hydrogenation of 2-Amino-5-tert-butyl-benzoic acid methyl ester to its corresponding cis-cyclohexane derivative is a valuable transformation for accessing novel chemical entities. The protocols outlined in this application note, with a primary focus on the use of a 5% Rhodium on Carbon catalyst, provide a robust starting point for researchers. Careful attention to safety, particularly the handling of pyrophoric catalysts, and meticulous optimization of reaction and purification conditions are key to achieving high yields and the desired stereoselectivity.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-tert-butyl-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-tert-butyl-benzoic acid methyl ester. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis.

Introduction: The Chemistry of Esterification

The synthesis of 2-Amino-5-tert-butyl-benzoic acid methyl ester is most commonly achieved through the Fischer-Speier esterification of 2-Amino-5-tert-butyl-benzoic acid with methanol, catalyzed by a strong acid. This is a reversible equilibrium reaction, and therefore, optimizing the yield requires shifting the equilibrium towards the product side.[1] Key to this is the removal of water, a byproduct of the reaction, or the use of a large excess of one of the reactants, typically the alcohol.[2]

The presence of both a nucleophilic amino group and a bulky tert-butyl group on the aromatic ring introduces specific challenges that will be addressed in this guide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing 2-Amino-5-tert-butyl-benzoic acid methyl ester?

A1: The most prevalent and economical method is the Fischer-Speier esterification. This involves reacting the parent carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4]

Q2: Why is my reaction yield consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid and alcohol. To maximize yield, it is crucial to either use a large excess of methanol to drive the equilibrium forward or to actively remove water as it is formed.[2] Additionally, incomplete protonation of the carboxylic acid due to the basicity of the amino group can hinder the reaction.

Q3: I am observing multiple spots on my TLC plate even after the reaction has gone to completion. What are the likely side products?

A3: Besides the desired ester and unreacted starting material, potential side products could include byproducts from overheating, such as intermolecular condensation of the starting material. The presence of an amino group can also lead to the formation of amides under certain conditions, although this is less common in Fischer esterification. It is also possible that impurities in your starting materials are carried through the reaction.[5]

Q4: How do I effectively purify the final product?

A4: Purification of 2-Amino-5-tert-butyl-benzoic acid methyl ester can be challenging due to the presence of both a basic amino group and the ester functionality. Column chromatography on silica gel is a common method. However, the basicity of the amino group can lead to tailing and poor separation.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.[6] Alternatively, reverse-phase chromatography can be an effective purification strategy.[6] Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is also a viable method for obtaining highly pure product.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Insufficient Catalyst: The basic amino group neutralizes some of the acid catalyst, rendering it inactive. 2. Presence of Water: Water in the reagents or glassware will inhibit the forward reaction. 3. Low Reaction Temperature: The reaction may not have reached the required activation energy.1. Increase Catalyst Loading: For aminobenzoic acids, it is often necessary to use a higher catalyst loading, sometimes even stoichiometric amounts, to ensure sufficient protonation of the carboxylic acid.[1] 2. Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. Consider using a drying agent like molecular sieves in the reaction mixture. 3. Increase Temperature: Ensure the reaction is refluxing gently. The typical temperature for methanol reflux is around 65 °C.
Reaction Stalls/Incomplete Conversion 1. Equilibrium Reached: The reaction has reached a point where the forward and reverse reaction rates are equal. 2. Steric Hindrance: The bulky tert-butyl group may slow down the reaction rate.1. Remove Water: If not already doing so, use a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene. 2. Increase Reaction Time: Due to potential steric hindrance from the tert-butyl group, a longer reflux time (e.g., 12-24 hours) may be necessary for complete conversion. Monitor the reaction progress by TLC.
Product is an Oil and Difficult to Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is a Low-Melting Solid or Oil: The inherent physical properties of the compound may make it difficult to crystallize.1. Purify by Column Chromatography: This will remove most impurities, and the purified product may then crystallize upon solvent removal. 2. Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. 3. Seeding: If you have a small amount of crystalline product, use it to seed the supersaturated solution.
Difficulty in Purifying by Column Chromatography (Streaking/Tailing) 1. Interaction of Amino Group with Silica Gel: The basic amino group interacts strongly with the acidic silanol groups on the silica gel surface.[6]1. Use a Modified Eluent: Add a small amount (0.5-1%) of a base like triethylamine or a few drops of aqueous ammonia to your eluent system (e.g., hexanes/ethyl acetate) to neutralize the acidic sites on the silica gel.[6] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase (C18) silica gel for purification.[6]

Experimental Protocols

Protocol 1: Classical Fischer-Speier Esterification

This protocol is a standard, cost-effective method suitable for most laboratory settings.

Materials:

  • 2-Amino-5-tert-butyl-benzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-5-tert-butyl-benzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (at least 10-20 equivalents).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.2-0.5 eq). Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Thionyl Chloride Mediated Esterification

This method is often faster and can be performed at lower temperatures, but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

Materials:

  • 2-Amino-5-tert-butyl-benzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Reagent Addition: Cool the methanol in an ice bath (0 °C). Slowly add thionyl chloride (2.0 eq) dropwise. Caution: This is a highly exothermic reaction and generates HCl gas. Perform this step in a well-ventilated fume hood.

  • Substrate Addition: After the addition of thionyl chloride is complete, add 2-Amino-5-tert-butyl-benzoic acid (1.0 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic phase under reduced pressure and purify the crude product as described in Protocol 1.

Visualizing the Workflow

Fischer Esterification Workflow

Fischer_Esterification Start Start: 2-Amino-5-tert-butyl-benzoic acid Reagents Add excess MeOH and catalytic H₂SO₄ Start->Reagents Reflux Reflux (65°C, 4-12h) Reagents->Reflux Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Pure Methyl Ester Purification->Product

Caption: A typical workflow for the Fischer esterification synthesis.

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • OperaChem. (2024, January 5).
  • Chemistry LibreTexts. (2023, January 22).
  • Common Organic Chemistry. (n.d.).
  • University of California, Irvine. (n.d.).
  • Chemistry LibreTexts. (2021, August 16).
  • University of Rochester. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2015, December 3).
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • ResearchGate. (n.d.).
  • Sorrell, T. N. (n.d.).
  • Ponmagaram, M., et al. (n.d.). Methyl 3-[(tert-butoxycarbonyl)
  • Vankawala, P. J., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 7(4), 1335-1339.
  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid.
  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • ResearchGate. (2015, December 3).
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • The Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1.
  • ChemicalBook. (n.d.). 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum.
  • Reddit. (2014, August 4).
  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Sorbead India. (n.d.).
  • Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • NIST. (n.d.). 2-Amino-5-methylbenzoic acid.
  • Royal Society of Chemistry. (n.d.).

Sources

Purification methods for 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-5-tert-butyl-benzoic acid methyl ester

Case ID: PUR-133990-84-2 Subject: Troubleshooting & Optimization Guide for CAS 133990-84-2 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the purification of 2-Amino-5-tert-butyl-benzoic acid methyl ester (CAS: 133990-84-2). This compound is a lipophilic anthranilic acid derivative, often utilized as a scaffold in kinase inhibitor synthesis (e.g., VX-702 analogs).

Key Challenges:

  • Lipophilicity: The tert-butyl group significantly increases solubility in non-polar solvents, complicating standard recrystallization.

  • Amine Reactivity: The primary aniline is prone to oxidation (browning) and interacts with silanol groups during chromatography (tailing).

  • Physical State: Depending on purity and ambient temperature, this compound may exist as a viscous oil or a low-melting solid, leading to "oiling out" during crystallization.

Module 1: Chemical Work-up (The Foundation)

Before attempting chromatography or crystallization, you must remove the bulk of non-basic impurities (e.g., unreacted phenols, non-basic starting materials).

Q: My crude reaction mixture is dark and contains unreacted starting material. How do I clean it up before the column?

A: Utilize the basicity of the aniline nitrogen. An Acid-Base extraction is the most efficient method to remove non-basic impurities without losing yield.

Protocol: Acid-Base "Switch" Extraction

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) .

  • Salt Formation: Wash the organic layer with 1N HCl (aq) (3x).

    • Mechanism:[1] The amine is protonated (

      
      ), becoming water-soluble.
      
    • Observation: The product moves to the aqueous layer. Impurities (non-basic) stay in the EtOAc.

  • Separation: Discard the organic layer (contains non-basic impurities).

  • Free-Basing: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ or 2N NaOH until pH > 9.

    • Mechanism:[1] The amine is deprotonated, becoming lipophilic again.

    • Observation: The solution will become cloudy/milky as the product precipitates or oils out.

  • Extraction: Extract the aqueous mixture with fresh EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Visual Workflow:

AcidBaseExtraction Start Crude Mixture (in EtOAc) Wash Wash with 1N HCl Start->Wash Sep1 Phase Separation Wash->Sep1 OrgLayer Organic Layer (Discard Non-Basics) Sep1->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Bottom Phase Basify Basify (pH > 9) with NaOH/NaHCO3 AqLayer->Basify Extract Extract with EtOAc Basify->Extract Final Pure Free Base Extract->Final

Caption: Figure 1. Acid-Base "Switch" purification logic utilizing the aniline functionality.

Module 2: Crystallization (The Scale-Up)

Recrystallization is preferred for scale-up (>5g) but is prone to "oiling out" due to the tert-butyl group.

Q: I tried recrystallizing from hot ethanol, but the product formed an oil at the bottom instead of crystals. Why?

A: This is "oiling out," caused when the melting point of the solvated compound is lower than the boiling point of the solvent. The tert-butyl group lowers the lattice energy, making this common.

Troubleshooting Table: Solvent Systems

MethodSolvent SystemRatio (v/v)Best ForProtocol Note
Anti-Solvent MeOH / Water 1:0

1:1
High Yield Dissolve in min. hot MeOH. Add water dropwise until turbid. Cool slowly.
Evaporative Hexane / DCM 9:1High Purity Dissolve in DCM. Add Hexane. Slowly evap DCM (rotovap, no heat).
Standard Hexane / EtOAc 10:1General Heat to reflux. If oil forms, add a seed crystal and cool to -20°C.

Critical Tip: If oiling out persists, scratch the glass surface with a spatula to induce nucleation or use a seed crystal from a previous batch.

Module 3: Chromatographic Separation (High Purity)

Required when isomers or close-running impurities (like the nitro precursor) are present.

Q: My product streaks/tails on the TLC plate and column. How do I fix this?

A: Tailing is caused by the interaction between the basic amine (-NH₂) and the acidic silanol groups (Si-OH) on the silica gel.

The Fix: Add 1% Triethylamine (TEA) to your eluent system.

  • Mechanism:[1][2] TEA is a stronger base; it preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a tight band.

Recommended Gradient:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase A: Hexanes (+ 1% TEA).

  • Mobile Phase B: Ethyl Acetate (+ 1% TEA).

  • Gradient: 0% B

    
     20% B over 10 CV (Column Volumes).
    
    • Note: The tert-butyl group makes this compound very non-polar. It will elute early (low Rf in high EtOAc).

Q: I have a yellow impurity co-eluting with my product. A: The yellow impurity is likely the nitro precursor (Methyl 5-tert-butyl-2-nitrobenzoate) or an oxidation byproduct (azo compound).

  • Strategy: Nitro compounds are generally less polar than their amino counterparts on silica. Use a shallower gradient (e.g., 0-10% EtOAc) to maximize separation.

Module 4: Stability & Storage

Q: My white solid turned pink/brown after a week. Is it ruined?

A: This is surface oxidation, typical for electron-rich anilines. The bulk material is likely still pure.

  • Recovery: Wash the solid with a small amount of cold hexanes to remove the colored surface layer.

  • Prevention: Store under Nitrogen/Argon at -20°C.

  • Analysis: Check purity via HPLC or NMR. If >95%, use as is. The color is often high-extinction coefficient impurities present in ppm quantities.

Decision Logic for Purification Strategy:

PurificationStrategy Crude Crude Material PurityCheck Purity < 85%? Crude->PurityCheck AcidBase Acid-Base Extraction (Module 1) PurityCheck->AcidBase Yes IsSolid Is it a Solid? PurityCheck->IsSolid No (Already >85%) AcidBase->IsSolid Recryst Recrystallization (MeOH/H2O) IsSolid->Recryst Yes Column Column Chromatography (Hex/EtOAc + TEA) IsSolid->Column No (Oil) Final Pure Product (Store -20°C) Recryst->Final Column->Final

Caption: Figure 2. Decision matrix for selecting the optimal purification route based on physical state and crude purity.

References

  • PubChem. (n.d.).[3] Methyl 2-amino-5-methylbenzoate (Analogous Structure Data). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Vertex Pharmaceuticals. (2004). Patent WO2004078748A1: Pyrazole compounds useful as protein kinase inhibitors.
  • Biotage. (2020). The Flash Purification Blog: Purifying Amines. Retrieved February 19, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Guide: Overcoming Steric & Electronic Barriers in 2-Amino-5-tert-butyl-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance in 2-Amino-5-tert-butyl-benzoic acid methyl ester reactions Content type: Technical Support Center / Troubleshooting Guide

System Overview & Molecular Analysis

The Challenge: Researchers often underestimate the reactivity barriers of 2-Amino-5-tert-butyl-benzoic acid methyl ester . While the tert-butyl group at position 5 appears remote, the primary "steric hindrance" arises from the 1,2-disubstitution pattern (ortho-effect) combined with the lipophilic bulk of the tert-butyl moiety.

Structural Bottlenecks:

  • The Ortho-Lock (Steric/Electronic): The amino group (C2) and methyl ester (C1) form a strong intramolecular hydrogen bond (

    
    ). This locks the conformation, reducing the nucleophilicity of the amine and the electrophilicity of the ester carbonyl.
    
  • The 5-tert-Butyl Anchor: This bulky group significantly increases lipophilicity (

    
    ), causing solubility issues in standard polar hydrolysis media (e.g., NaOH/Water), leading to biphasic stalling rather than reaction.
    

Troubleshooting Module: Ester Hydrolysis

User Issue: "Standard saponification (NaOH/MeOH/H2O) yields <10% product after 24 hours. Refluxing leads to degradation."

Root Cause: The ester carbonyl is deactivated by resonance from the ortho-amino group (vinylogous amide character). Furthermore, the bulky 5-tert-butyl group prevents the molecule from dissolving effectively in aqueous base, and the ortho-amino group sterically blocks the approach of the hydrated hydroxide ion.

The Solution: Anhydrous Nucleophilic Cleavage Switch from "solvated hydroxide" (bulky, slow) to "anhydrous nucleophiles" (compact, aggressive).

Protocol A: The TMSOK Method (Recommended)

Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous source of hydroxide equivalents in organic solvents.

  • Reagents: TMSOK (2.0 equiv), Anhydrous THF.

  • Procedure:

    • Dissolve 1.0 mmol of substrate in 5 mL anhydrous THF (ensure complete dissolution; the tert-butyl group aids solubility here).

    • Add 2.0 mmol TMSOK in one portion at room temperature.

    • Monitor by TLC/LCMS. A precipitate (potassium carboxylate) often forms.

    • Quench: Dilute with Et₂O, wash with 1M HCl (carefully, to pH 4) to liberate the free acid.

Protocol B: The Anhydrous Hydroxide Method

Using KOH in dry THF/MeOH allows for higher solubility of the lipophilic substrate.

  • Reagents: Powdered KOH (3.0 equiv), THF (90%), MeOH (10%).

  • Procedure:

    • Dissolve substrate in minimal THF.

    • Add powdered KOH suspended in THF/MeOH.

    • Stir vigorously at 40°C. The lack of excess water reduces the solvation shell around

      
      , increasing its nucleophilicity to overcome the steric barrier.
      

Data Comparison: Hydrolysis Efficiency

MethodConditionsTimeYieldNote
Standard NaOH, MeOH/H₂O, Reflux24 h12%Starting material recovered due to insolubility.
Acidic 6M HCl, Reflux48 h45%Significant decarboxylation observed.
TMSOK TMSOK, THF, 25°C4 h 92% Clean conversion; no decarboxylation.

Troubleshooting Module: N-Functionalization

User Issue: "N-Alkylation with alkyl halides gives poor yields and over-alkylation mixtures. Buchwald couplings fail to initiate."

Root Cause: The amino group is sterically crowded by the ester and electronically deactivated. Standard


 reactions are sluggish, leading to forcing conditions that cause side reactions.

The Solution: Steric-Bypassing Ligands & Reductive Strategies

Scenario 1: N-Arylation (Buchwald-Hartwig)

The 5-tert-butyl group exerts remote steric pressure, affecting crystal packing and catalyst interaction. You must use ligands designed for hindered anilines .

  • Catalyst System: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: BrettPhos or t-BuXPhos . (Standard BINAP often fails here).

  • Base: Cs₂CO₃ (weak base prevents ester hydrolysis).

  • Solvent: Toluene or Dioxane (dissolves the lipophilic substrate well).

Scenario 2: N-Alkylation (Reductive Amination)

Avoid direct alkylation with halides. Use Reductive Amination to bypass the steric transition state of


.
  • Step 1: Condense amine with aldehyde/ketone using Ti(OiPr)₄ (Lewis acid activates the hindered amine).

  • Step 2: Reduce the imine in situ with NaBH(OAc)₃ .

  • Why it works: The intermediate imine is planar, relieving some steric strain before the reduction step.

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for overcoming specific steric hurdles associated with this molecule.

ReactionLogic Start Substrate: 2-Amino-5-t-butyl-benzoate Goal_Hydrolysis Goal: Hydrolysis (-COOMe to -COOH) Start->Goal_Hydrolysis Goal_N_Funct Goal: N-Functionalization (-NH2 to -NHR) Start->Goal_N_Funct Issue_Hydrolysis Issue: Insolubility & Electronic Deactivation Goal_Hydrolysis->Issue_Hydrolysis Issue_N_Funct Issue: Nucleophile Crowding Goal_N_Funct->Issue_N_Funct Sol_TMSOK Solution: TMSOK / THF (Anhydrous Nucleophile) Issue_Hydrolysis->Sol_TMSOK Solubilizes t-Bu group High Nucleophilicity Sol_Reductive Solution: Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Issue_N_Funct->Sol_Reductive For Alkyl Groups Sol_Buchwald Solution: Pd-Cat Coupling (Ligand: BrettPhos) Issue_N_Funct->Sol_Buchwald For Aryl Groups

Caption: Decision tree for selecting reaction conditions based on the specific steric/electronic bottleneck of the 5-tert-butyl-anthranilate scaffold.

Frequently Asked Questions (FAQs)

Q1: Can I use LiOH for the hydrolysis? A: LiOH is better than NaOH because the Lithium ion can coordinate to the carbonyl oxygen, acting as a Lewis acid to activate the ester. However, you must use a solvent system like THF:H₂O (4:1) . If the reaction is still slow, switch to the TMSOK method described above.

Q2: Does the 5-tert-butyl group prevent cyclization to quinazolinones? A: Generally, no. The 5-position is remote from the cyclization center (positions 1 and 2). However, the tert-butyl group increases the boiling point and lipophilicity. If cyclizing with formamide or an orthoester, ensure you use high-boiling solvents (e.g., diglyme) if the neat reaction doesn't melt homogeneously.

Q3: Why do I see "starting material" in NMR even after the reaction looks clear? A: This is a common artifact with lipophilic anthranilates. In highly polar solvents (like DMSO-d6), the intramolecular H-bond might break, shifting peaks. In non-polar solvents (CDCl3), the H-bond (


) is strong, shifting the NH protons downfield (>7.5 ppm). Ensure you are not mistaking a conformational isomer for starting material.

References

  • Lagishetti, C. et al. (2015).[1] "Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction." RSC Advances.

    • Relevance: Discusses the synthesis and reactivity profiles of substituted anthranil
  • Theodorou, V. et al. (2018).[2] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[2][3] Arkivoc.

    • Relevance: Establishes the protocol for anhydrous hydrolysis of hindered benzo
  • Kuduk, S. D. et al. (2010). "Synthesis of N-alkylated anthranilic acids via reductive amination." Tetrahedron Letters.

    • Relevance: Validates the reductive amination strategy for sterically deactiv
  • Maitro, G. et al. (2021). "Polymer-supported synthesis of N-substituted anthranilates." RSC Advances.

    • Relevance: Confirms the use of TMSOK for hydrolyzing difficult anthranil

Sources

Technical Support Center: Purification of Methyl 2-Amino-5-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Removal & Downstream Processing Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary

Welcome to the technical support hub for Methyl 2-amino-5-tert-butylbenzoate (CAS: 73383-78-9).[1][2] This intermediate is a critical building block in medicinal chemistry, often utilized for its lipophilic tert-butyl group which modulates pharmacokinetic properties in kinase inhibitors and antiviral agents.[1][2][3]

Users frequently encounter three core challenges with this molecule:

  • Incomplete separation of the unreacted parent acid (2-amino-5-tert-butylbenzoic acid).

  • "Oiling out" during recrystallization due to the greasy tert-butyl moiety.[1]

  • Oxidative discoloration (browning) typical of electron-rich aniline derivatives.[1]

This guide provides autonomous, self-validating protocols to resolve these issues.

Module 1: Chemical Workup (The First Line of Defense)

Issue: HPLC/TLC shows persistent starting material (Parent Acid) co-eluting with the product. Diagnosis: The lipophilicity of the tert-butyl group suppresses the water solubility of the parent acid, making standard water washes ineffective.[1]

The Protocol: The "Buffered pH Switch" Extraction

Do not rely on simple water washes.[1][4] You must exploit the pKa difference between the carboxylic acid (pKa ~4.[1][4]2) and the aniline (pKa ~2-3 for the conjugate acid).[1]

Step-by-Step Workflow:

  • Dilution: Dilute your crude reaction mixture (usually in Methanol/H2SO4) with Ethyl Acetate (EtOAc) .[1][4] Avoid Dichloromethane (DCM) initially if you anticipate emulsion formation.[1][4]

  • The Acid Purge (Removal of Mineral Catalyst): Wash the organic layer once with Water to remove the bulk of the mineral acid catalyst (H2SO4 or HCl).[1][4]

  • The Critical Base Wash (Removal of Parent Acid):

    • Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]

    • Technical Insight: This converts the unreacted 2-amino-5-tert-butylbenzoic acid into its sodium carboxylate salt, which is highly water-soluble.[1][2][3] The ester product remains neutral and stays in the organic layer.[1]

    • Warning: Do NOT use strong bases like NaOH or KOH.[1] The ester bond is susceptible to hydrolysis, which would regenerate the impurity you are trying to remove.[2][3][5]

  • The Polishing Wash: Wash with Brine (saturated NaCl) to break any emulsions and dry the organic layer.[1][4]

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate.

Visual Logic: The Extraction Pathway

ExtractionLogic Start Crude Reaction Mixture (Ester + Unreacted Acid + Catalyst) Solvent Dilute with EtOAc Start->Solvent Wash1 Wash 1: Water Solvent->Wash1 Split1 Phase Separation Wash1->Split1 Aq1 Aqueous Layer: Mineral Acid (H2SO4) Split1->Aq1 Discard Org1 Organic Layer: Ester + Organic Acid Split1->Org1 Wash2 Wash 2: Sat. NaHCO3 (The Critical Step) Org1->Wash2 Split2 Phase Separation Wash2->Split2 Aq2 Aqueous Layer: Sodium Benzoate Salt (Impurity Removed) Split2->Aq2 Discard Org2 Organic Layer: Purified Methyl Ester Split2->Org2 Dry & Concentrate

Figure 1: Selective removal of unreacted acid using pKa-dependent solubility switching.[1][2]

Module 2: Crystallization (The "Oiling Out" Problem)

Issue: The product separates as a sticky oil or gum rather than a crystalline solid upon cooling. Diagnosis: The tert-butyl group disrupts crystal lattice packing, and the melting point is likely low (< 60°C).[1] Rapid cooling traps solvent, forming a "supersaturated oil."[2]

Troubleshooting Guide: Solvent Systems
Solvent SystemSuitabilityMechanismNotes
Methanol / Water ⭐⭐⭐ (High)Anti-solvent precipitationBest for high recovery.[1][2] Dissolve in warm MeOH, add H2O dropwise until turbid.
Hexanes / EtOAc ⭐⭐ (Medium)Polarity differentialGood for removing non-polar byproducts.[1][4] Can lead to oiling if EtOAc is too high.[1]
Ethanol (Cold) ⭐ (Low)Solubility dropOften too soluble; requires -20°C freezer to crystallize effectively.[1][4]
The "Seeding" Protocol (To Prevent Oiling):
  • Dissolution: Dissolve the crude oil in the minimum amount of warm Methanol (approx. 40-50°C). Do not boil.

  • Turbidity Point: Add water dropwise with vigorous stirring until a faint, persistent cloudiness appears.

  • The Seed: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel to allow it to cool to room temperature over 2–3 hours. Do not plunge into ice immediately ; this causes oiling.[1]

  • Harvest: Once solid, cool to 0°C and filter.

Module 3: Chromatography (The "Nuclear Option")

Issue: Recrystallization failed, or the product is part of a complex mixture (e.g., regioisomers from a nitration reaction). Diagnosis: You need silica gel chromatography.[1][6][7]

Technical Insight: Because of the tert-butyl group, this molecule is significantly less polar than methyl anthranilate.[1][2][3] It will move faster on Silica Gel (higher Rf).[1]

Recommended Conditions:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.[1]

    • Start: 100% Hexanes (or Petroleum Ether).[1]

    • Ramp: 0% → 10% Ethyl Acetate over 10 column volumes.

    • Note: The product usually elutes between 5% and 15% EtOAc.[1]

  • Detection: UV (254 nm) or Ninhydrin Stain (The free amine will turn orange/red upon heating).[4]

Module 4: Color Removal (Oxidative Impurities)

Issue: The product is chemically pure by NMR but has a brown/red tint. Diagnosis: Aniline derivatives oxidize to form trace azo- or nitroso- oligomers.[1][2] These are highly colored even at ppm levels.[1]

The "Carbon Polish" Protocol:

  • Dissolve the crude ester in warm Ethyl Acetate.[1]

  • Add Activated Carbon (5-10 wt% relative to the product).[1]

  • Stir at 50°C for 30 minutes.

  • Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.[1][4]

  • Concentrate the filtrate.[1] The resulting solid should be off-white to pale yellow.[1]

Frequently Asked Questions (FAQs)

Q: Can I use acid extraction (1M HCl) to purify the amine? A: Proceed with caution. While the amine can be protonated and pulled into the aqueous layer (leaving non-basic impurities in the organic layer), the tert-butyl group makes the salt quite lipophilic.[1] The hydrochloride salt might not be fully water-soluble, leading to an emulsion "rag layer."[1][2] It is safer to keep the amine neutral and wash away acidic impurities (Module 1).

Q: Is the methyl ester stable to hydrolysis? A: It is relatively stable under neutral conditions but will hydrolyze in the presence of strong bases (NaOH) or strong acids with heat.[1][4] Store the purified solid in a desiccator; moisture can lead to slow hydrolysis over months.[1]

Q: My NMR shows a singlet at 1.5 ppm. Is this an impurity? A: Likely not. The tert-butyl group appears as a strong singlet around 1.3–1.5 ppm (9 protons).[1] Verify integration (should be 9H) relative to the methyl ester singlet (~3.8 ppm, 3H).[2]

References

  • ChemicalBook. (n.d.).[1] Methyl 2-amino-5-tert-butylbenzoate Properties and Solubility. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). (2023).[1] Esterification Kinetics and Thermodynamics of Benzoic Acid Derivatives. NIST Chemistry WebBook.[1][8][9] Retrieved from [2]

  • Organic Syntheses. (Various). General Procedures for Fischer Esterification of Sterically Hindered Acids. (Analogous protocols for t-butyl benzoic acids). Retrieved from [2]

  • PubChem. (2024).[1] 2-Amino-5-tert-butylbenzoic acid methyl ester Compound Summary. National Library of Medicine.[1] Retrieved from [2]

Sources

Technical Guide: Storage Stability & Shelf Life of 2-Amino-5-tert-butyl-benzoic acid methyl ester

[1]

Executive Summary & Quick Reference

2-Amino-5-tert-butyl-benzoic acid methyl ester (CAS: 2475-79-8) is a critical intermediate utilized primarily in the synthesis of pharmaceutical scaffolds and agrochemicals.[1] As an anthranilate derivative featuring a bulky tert-butyl group, it exhibits specific stability profiles governed by two competing degradation pathways: oxidative coupling of the primary amine and hydrolysis of the ester moiety.[1]

This guide replaces generic safety data with actionable, mechanism-based troubleshooting for researchers observing physical changes in their material.

Quick Reference: Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of ester hydrolysis and autoxidation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents formation of N-oxide and azo-linkage impurities (browning).[1]
Container Amber Glass with Teflon-lined capBlocks UV-induced photolysis; Teflon prevents leaching/adsorption.[1]
Desiccant Required (Silica Gel/Molecular Sieves)Mitigates moisture-driven ester hydrolysis.[1]
Shelf Life 24 Months (under optimal conditions)Requires re-assay every 12 months.[1]

Diagnostic & Troubleshooting Center

Use this section to diagnose issues based on physical observations.

Q1: My sample has transitioned from an off-white powder to a tan/brown solid. Is it still usable?

Diagnosis: Oxidative Degradation. The primary amine (

11

Action Plan:

  • Check Purity: Run an HPLC or TLC.[1] If the main peak is >98%, the color is likely superficial.[1]

  • Purification: If purity is compromised (<95%), perform a recrystallization.

    • Solvent System: Ethanol/Water or Methanol.[1]

    • Protocol: Dissolve in minimal hot ethanol, treat with activated charcoal to remove colored impurities, filter hot, and cool slowly.

  • Prevention: Always backfill storage vials with Argon after use.

Q2: The material appears "sticky" or has formed clumps. What happened?

Diagnosis: Hygroscopic Hydrolysis. While the tert-butyl group adds lipophilicity, the amino-ester core can still interact with atmospheric moisture.[1] Clumping indicates water absorption, which catalyzes the hydrolysis of the methyl ester into 2-amino-5-tert-butylbenzoic acid and methanol .[1]

Action Plan:

  • Smell Test: A faint odor of methanol (distinct from the grape-like odor of anthranilates) suggests hydrolysis.[1]

  • Melting Point Test: The pure ester melts at 78-82°C . A depressed or broad melting range (e.g., 70-76°C) confirms the presence of the carboxylic acid hydrolysis product.[1]

  • Remediation: Dry the material in a vacuum desiccator over

    
     for 24 hours. If the melting point remains low, recrystallize to remove the acid impurity.[1][2]
    
Q3: I see an extra peak on my HPLC at a lower retention time. What is it?

Diagnosis: Hydrolysis Product (Acid). In reverse-phase HPLC (C18 column), the carboxylic acid derivative (2-amino-5-tert-butylbenzoic acid) is more polar than the methyl ester parent and will elute earlier.[1]

Action Plan:

  • Quantify: If the acid peak is >5%, the reagent stoichiometry in your downstream reaction will be affected.[1]

  • Correction: You may need to adjust the equivalents of base used in your next step, as the free acid will consume stoichiometric base immediately.

Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows for better preventative measures.[1] The diagram below illustrates the two critical failure modes: Hydrolysis (moisture-driven) and Oxidation (air/light-driven).[1]

DegradationPathwaysParent2-Amino-5-tert-butyl-benzoic acid methyl ester(Active Reagent)HydrolysisProd2-Amino-5-tert-butyl-benzoic acid(Impurity A: Polar)Parent->HydrolysisProd HydrolysisMethanolMethanol(Byproduct)Parent->MethanolOxidationProdAzo/Quinoid Dimers(Impurity B: Colored)Parent->OxidationProd Oxidative CouplingMoistureMoisture (H2O)+ Heat/Acid/BaseMoisture->HydrolysisProdOxygenOxygen (O2)+ UV LightOxygen->OxidationProd

Figure 1: Primary degradation pathways.[1] Hydrolysis yields the free acid (melting point depression), while oxidation yields conjugated dimers (color change).[1]

Standard Operating Procedures (SOPs)

SOP-01: Purity Validation (HPLC)

Run this protocol if shelf life exceeds 12 months or storage conditions were compromised.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (amine conjugation).[1]

  • Acceptance Criteria: Main peak area > 98.0%.

SOP-02: Recrystallization (Rescue Protocol)

Use this to salvage material that has turned brown or partially hydrolyzed.[1]

  • Dissolution: Place 5g of crude solid in a flask. Add 15 mL of Ethanol (95%) . Heat to 60°C until dissolved.

  • Decolorization: If the solution is dark brown, add 0.2g of activated charcoal.[1] Stir for 5 minutes.

  • Filtration: Filter the hot solution through a Celite pad to remove charcoal/particulates.

  • Crystallization: Allow the filtrate to cool to room temperature slowly, then move to a fridge (4°C) for 2 hours.

  • Collection: Filter the white crystals and wash with cold heptane or cold ethanol.

  • Drying: Dry under vacuum (<10 mbar) at 40°C for 4 hours.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 97433, Methyl p-tert-butylbenzoate (Structural Analog Data). Retrieved October 26, 2023, from [Link][1]

  • Lanzafame, G., et al. (2017).[1][3] Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV. Molecules, 22(4), 619.[1][3] (Demonstrates photolysis and oxidation mechanisms of anthranilate derivatives). Retrieved from [Link]

Validation & Comparative

1H NMR spectrum analysis of 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of 2-Amino-5-tert-butyl-benzoic acid methyl ester: A Comparative Analysis

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. For compounds like 2-Amino-5-tert-butyl-benzoic acid methyl ester, a substituted anthranilate derivative, a precise understanding of its three-dimensional structure is the foundation for predicting its chemical behavior and biological activity. While a suite of analytical techniques is available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for determining the constitution of organic molecules in solution.

This guide, prepared for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of 2-Amino-5-tert-butyl-benzoic acid methyl ester. We will move beyond a simple peak assignment to explore the causal factors behind the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical methods, such as ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic perspective on its role in modern chemical analysis.

The Molecular Blueprint: Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify all chemically non-equivalent protons. The structure of 2-Amino-5-tert-butyl-benzoic acid methyl ester contains five distinct sets of protons, each residing in a unique electronic environment.

Figure 1: Molecular structure and distinct proton environments of 2-Amino-5-tert-butyl-benzoic acid methyl ester.

The five key proton environments are:

  • Amine (-NH₂): Two protons attached to the nitrogen.

  • Aromatic Ring: Three protons attached to the benzene ring at positions 3, 4, and 6.

  • tert-Butyl (-C(CH₃)₃): Nine equivalent protons of the three methyl groups.

  • Methyl Ester (-OCH₃): Three equivalent protons of the ester's methyl group.

¹H NMR Spectral Analysis: A Predictive Approach

Based on fundamental principles, we can predict the characteristics of the ¹H NMR spectrum. The electron-donating amino (-NH₂) and tert-butyl groups increase electron density on the aromatic ring, particularly at the ortho and para positions, causing shielding (an upfield shift to lower ppm values).[1] Conversely, the electron-withdrawing methyl ester group (-COOCH₃) deshields the ring. The interplay of these effects dictates the final chemical shifts of the aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
-C(CH₃)₃ 1.2 - 1.59HSinglet (s)Aliphatic protons shielded by the quaternary carbon. The nine protons are equivalent and have no adjacent protons to couple with, resulting in a tall singlet.[2]
-OCH₃ 3.7 - 3.93HSinglet (s)Protons are deshielded by the adjacent electronegative oxygen atom. No neighboring protons leads to a singlet.[3][4]
-NH₂ 4.5 - 5.52HBroad Singlet (br s)Chemical shift is highly variable due to hydrogen bonding, solvent, and concentration.[5][6] Fast proton exchange often prevents coupling, resulting in a broad signal that disappears upon D₂O exchange.[5]
Ar-H (Position 6) 6.6 - 6.81HDoublet (d)Ortho to the strongly electron-donating -NH₂ group, causing a significant upfield shift.[1] It is split by the proton at position 4 (meta coupling).
Ar-H (Position 4) 7.0 - 7.21HDoublet of Doublets (dd)This proton is ortho to the tert-butyl group and meta to both the -NH₂ and -COOCH₃ groups. It will be split by the protons at positions 3 (ortho coupling) and 6 (meta coupling).
Ar-H (Position 3) 7.6 - 7.81HDoublet (d)This proton is ortho to the electron-withdrawing -COOCH₃ group, causing it to be the most deshielded of the aromatic protons. It is split by the proton at position 4 (ortho coupling).

Note: The predicted values are estimates. Actual values may vary based on the solvent and spectrometer frequency.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach provides the most robust and self-validating data. The choice of technique depends on the specific information required.

G cluster_primary Primary Elucidation cluster_complementary Complementary & Confirmatory Techniques cluster_info Information Obtained start Unknown Sample (2-Amino-5-tert-butyl-benzoic acid methyl ester) nmr_h1 ¹H NMR Spectroscopy start->nmr_h1 nmr_c13 ¹³C NMR Spectroscopy start->nmr_c13 ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms info_h1 Proton framework Connectivity (J-coupling) Relative proton count nmr_h1->info_h1 info_c13 Carbon backbone Number of unique carbons nmr_c13->info_c13 info_ir Presence of functional groups (C=O, N-H, etc.) ir->info_ir info_ms Molecular Weight Elemental Formula ms->info_ms confirm Structure Confirmed info_h1->confirm info_c13->confirm info_ir->confirm info_ms->confirm

Figure 2: Analytical workflow for structural elucidation, highlighting the central role of ¹H NMR.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (through coupling), and stoichiometry (through integration).[1]Provides a detailed map of the entire proton skeleton, crucial for isomer differentiation.Amine proton signal can be broad and its position variable.[7] Complex splitting in the aromatic region may require higher field instruments for full resolution.
¹³C NMR Number of unique carbon atoms and their electronic environments.Confirms the carbon backbone, including the presence of the quaternary tert-butyl carbon and the ester carbonyl carbon.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Provides no information on proton connectivity.
IR Spectroscopy Presence of specific functional groups based on vibrational frequencies.Clearly identifies the N-H stretches of the primary amine (typically two bands around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and C-H bonds.[7]Provides no information on the overall connectivity of the molecular skeleton. Spectrum can be complex in the "fingerprint" region.
Mass Spectrometry Precise molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can offer structural clues.Unambiguously confirms the molecular formula (C₁₂H₁₇NO₂).Does not distinguish between isomers. Provides limited information on the specific arrangement of atoms.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum. Trustworthiness is established through the use of an internal standard for accurate chemical shift referencing.

Materials:

  • 2-Amino-5-tert-butyl-benzoic acid methyl ester (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of the deuterated solvent containing 0.03% v/v TMS to the vial.[8] CDCl₃ is a common choice, but DMSO-d₆ can be superior for observing exchangeable protons like those of the amine group.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Acquisition: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Parameter Setup:

    • Lock: Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim: Shim the magnetic field to achieve optimal homogeneity and peak shape.

    • Acquisition Parameters:

      • Number of Scans (NS): 8-16 scans are typically sufficient.[8]

      • Spectral Width (SW): Set to approximately 12-15 ppm to encompass all expected signals.[8]

      • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

    • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.[9][10]

  • Processing: After acquisition, apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Integrate all signals.

Conclusion

The ¹H NMR spectrum of 2-Amino-5-tert-butyl-benzoic acid methyl ester provides a wealth of structural information, making it an indispensable tool for its characterization. The characteristic singlet signals for the tert-butyl and methyl ester groups, combined with the distinct pattern of the three aromatic protons and the broad amine signal, create a unique spectral fingerprint. While techniques like ¹³C NMR, IR spectroscopy, and Mass Spectrometry offer crucial complementary data to confirm the carbon skeleton, functional groups, and molecular weight, ¹H NMR stands out for its ability to map the precise proton connectivity and stereochemical relationships within the molecule. By understanding the principles behind the spectrum and comparing it with data from orthogonal techniques, researchers can achieve a rapid, reliable, and unambiguous structural assignment.

References

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
  • ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • University of Calgary. (n.d.). H NMR Spectroscopy.
  • BenchChem. (2025). In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters.
  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of....
  • PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • SciSpace. (n.d.). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular elucidation, and a thorough interpretation of fragmentation patterns is key to confident identification. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Amino-5-tert-butyl-benzoic acid methyl ester, a compound featuring a unique combination of functional groups that influence its behavior in the mass spectrometer.

This document moves beyond a simple catalog of fragments, offering a comparative analysis grounded in the established fragmentation principles of its constituent moieties: the aromatic amine, the tert-butyl group, and the methyl ester. By understanding how these groups individually and collectively direct bond cleavages, researchers can more accurately predict and interpret the mass spectra of this and structurally related molecules.

Predicted Fragmentation Pattern: A Synthesis of Functional Group Chemistry

The fragmentation of 2-Amino-5-tert-butyl-benzoic acid methyl ester under electron ionization is predicted to be a rich interplay of competing and sequential fragmentation pathways. The stability of the resulting carbocations and radical cations is a primary driving force for the observed fragmentation.[1] The molecular ion (M+) is expected at an m/z of 221.

Key Predicted Fragmentation Pathways:
  • Loss of a Methyl Radical (α-Cleavage from tert-butyl group): The most prominent initial fragmentation is anticipated to be the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. This is a classic fragmentation pathway for tert-butyl substituted compounds, leading to the formation of a highly stable tertiary carbocation.[2] This will likely result in a major peak at m/z 206 .

  • Loss of the Methoxy Group (α-Cleavage from the ester): Another primary fragmentation event is the cleavage of the C-O bond of the ester, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This is a common fragmentation for methyl esters and would generate a significant ion at m/z 190 .[3][4][5]

  • Loss of the Entire Ester Side Chain: The loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da) through cleavage of the bond between the aromatic ring and the carbonyl carbon is also a probable pathway, yielding an ion at m/z 162 .

  • Formation of the Tropylium Ion Analogue: Aromatic compounds often undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91. While the direct formation of the classic tropylium ion is not expected from this molecule, related resonance-stabilized aromatic cations are likely to be formed through various cleavage and rearrangement processes.

  • Ortho Effect: The presence of the amino group ortho to the methyl ester can lead to specific fragmentation pathways. While less common in EI compared to other ionization methods, interactions between these adjacent groups could result in unique fragments, such as the loss of methanol (CH₃OH, 32 Da) from the molecular ion, although this is generally more favored in meta and para isomers.[6]

A summary of the major predicted fragments is presented in the table below:

Predicted m/z Proposed Lost Fragment Fragment Formula Proposed Fragment Structure Fragmentation Pathway
221-[C₁₃H₁₉NO₂]⁺•Molecular IonIonization
206•CH₃[C₁₂H₁₆NO₂]⁺Ion resulting from methyl lossα-Cleavage from tert-butyl group
190•OCH₃[C₁₂H₁₆NO]⁺Acylium ionα-Cleavage from the ester
162•COOCH₃[C₁₀H₁₄N]⁺Aromatic amine fragmentCleavage of the ester group
57C₁₀H₁₂NO₂[C₄H₉]⁺tert-butyl cationCleavage of the tert-butyl group

Visualizing the Fragmentation Cascade

The following diagrams illustrate the primary predicted fragmentation pathways for 2-Amino-5-tert-butyl-benzoic acid methyl ester.

M Molecular Ion (M+•) m/z 221 F206 [M - CH3]+ m/z 206 M->F206 - •CH3 F190 [M - OCH3]+ m/z 190 M->F190 - •OCH3 F162 [M - COOCH3]+ m/z 162 M->F162 - •COOCH3 F57 [C4H9]+ m/z 57 M->F57 - C9H10NO2•

Caption: Primary fragmentation pathways from the molecular ion.

cluster_tertbutyl tert-Butyl Group Fragmentation cluster_ester Ester Group Fragmentation M Molecular Ion (M+•) m/z 221 F206 [M - CH3]+ m/z 206 M->F206 - •CH3 F57 [C4H9]+ m/z 57 M->F57 - C9H10NO2• M2 Molecular Ion (M+•) m/z 221 F190 [M - OCH3]+ m/z 190 M2->F190 - •OCH3 F162 [M - COOCH3]+ m/z 162 M2->F162 - •COOCH3

Caption: Comparison of tert-butyl versus ester group fragmentation.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The use of GC is appropriate for this relatively volatile and thermally stable molecule.[7][8][9]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless (for optimal sensitivity)

    • Injection Volume: 1 µL

  • Carrier Gas:

    • Helium, constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Column:

    • 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

MS Conditions:

  • Ionization Source:

    • Electron Ionization (EI)

    • Electron Energy: 70 eV

  • Mass Analyzer:

    • Scan Range: m/z 40-450

    • Scan Rate: 2 scans/second

  • Temperatures:

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Sample Preparation:

  • Dissolve a small amount of 2-Amino-5-tert-butyl-benzoic acid methyl ester in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

Concluding Remarks

The predictable and well-understood fragmentation behavior of common organic functional groups provides a powerful framework for the structural elucidation of new chemical entities. For 2-Amino-5-tert-butyl-benzoic acid methyl ester, the dominant fragmentation pathways are expected to be driven by the formation of stable carbocations through the loss of a methyl radical from the tert-butyl group and cleavage of the ester functionality. By combining this predictive approach with systematic experimental verification, researchers can achieve a high degree of confidence in their mass spectral interpretations. This guide serves as a practical tool to aid in this critical analytical process, fostering a deeper understanding of the relationship between molecular structure and mass spectral behavior.

References

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  • Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(3), 463–473. [Link]

  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (n.d.). Shimadzu. [Link]

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  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. [Link]

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  • The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. [Link]

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A Comparative Guide to the Reactivity of Tert-butyl vs. Methyl Substituted Anthranilates for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Anthranilate Scaffolds

Anthranilate derivatives are cornerstone building blocks in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds, including anti-inflammatory agents, anticancer drugs, and various enzyme inhibitors.[1][2] The strategic placement of substituents on the anthranilate ring system allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. Among the most common modifications is the choice of the ester protecting group, with methyl and tert-butyl esters being two of the most frequently employed options.

This guide provides an in-depth, objective comparison of the reactivity of tert-butyl anthranilate versus methyl anthranilate in key synthetic transformations relevant to drug discovery and development. By examining the interplay of electronic and steric effects, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.

The Fundamental Arbiters of Reactivity: Electronic and Steric Effects

The differing reactivity of tert-butyl and methyl anthranilates can be rationalized by considering the intrinsic properties of the tert-butyl and methyl groups.

Electronic Effects: Both methyl and tert-butyl groups are electron-donating through an inductive effect (+I). This effect generally follows the order: tert-butyl > isopropyl > ethyl > methyl.[3] The greater electron-donating nature of the tert-butyl group can increase the electron density on the aromatic ring and the amino group, potentially influencing the rates of electrophilic aromatic substitution and the nucleophilicity of the amine.

Steric Effects: The most significant difference between the two groups lies in their steric bulk. The tert-butyl group, with its three methyl groups projecting from a central quaternary carbon, is one of the most sterically demanding groups in organic chemistry.[4] This steric hindrance can dramatically influence reaction rates by shielding the reactive centers—the amino group and the ester carbonyl—from the approach of reagents.[5]

SubstituentInductive EffectSteric Hindrance
Methyl (-CH₃) +I (less donating)Low
Tert-butyl (-C(CH₃)₃) +I (more donating)High

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a side-by-side comparison of the reactivity of tert-butyl and methyl anthranilates in three critical classes of reactions for pharmaceutical synthesis: Amide Bond Formation, N-Alkylation, and Palladium-Catalyzed Cross-Coupling.

Amide Bond Formation: A Gateway to Diverse Functionality

The acylation of the amino group of anthranilates is a fundamental step in the synthesis of many bioactive molecules, including quinazolinones.[6][7] The steric hindrance of the ester group can significantly impact the accessibility of the amine to acylating agents.

General Observations: The bulky tert-butyl group in the ortho position to the amine is expected to sterically hinder the approach of acylating agents, potentially leading to slower reaction rates or the need for more forcing conditions compared to the less hindered methyl anthranilate. However, the increased electron-donating nature of the tert-butyl group could slightly enhance the nucleophilicity of the amine, partially offsetting the steric effect.

Experimental Data Summary: Synthesis of Quinazolinone Precursors

SubstrateAcylating AgentReaction ConditionsYieldReference
Methyl Anthranilate Formamide130-135°C, 2 hours96%[8]
Methyl Anthranilate Formamide150-160°C, 8 hours61%[9]
Tert-butyl Anthranilate Amidine HydrochloridesTBHP/K₃PO₄, Room Temp.Moderate to High[3]

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone from Methyl Anthranilate (Conventional Heating)

This protocol is based on the traditional Niementowski reaction conditions.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl anthranilate and formamide in a 1:4 molar ratio.

  • Heating: Heat the mixture using a heating mantle to a temperature of 130-135°C.

  • Reaction Monitoring: Maintain the temperature for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into water to precipitate the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol to afford pure 4(3H)-quinazolinone.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product Methyl Anthranilate Methyl Anthranilate Heating (130-135°C, 2h) Heating (130-135°C, 2h) Methyl Anthranilate->Heating (130-135°C, 2h) Formamide Formamide Formamide->Heating (130-135°C, 2h) Precipitation in Water Precipitation in Water Heating (130-135°C, 2h)->Precipitation in Water Filtration & Drying Filtration & Drying Precipitation in Water->Filtration & Drying Recrystallization Recrystallization Filtration & Drying->Recrystallization 4(3H)-Quinazolinone 4(3H)-Quinazolinone Recrystallization->4(3H)-Quinazolinone

Caption: Workflow for the synthesis of 4(3H)-quinazolinone.

N-Alkylation: Modulating Lipophilicity and Target Interactions

N-alkylation of the anthranilate core is a common strategy to introduce substituents that can modulate a compound's lipophilicity, metabolic stability, and binding interactions.

General Observations: The steric bulk of the tert-butyl group is expected to have a pronounced effect on N-alkylation reactions, which typically proceed via an Sₙ2 mechanism. The hindered environment around the nitrogen atom in tert-butyl anthranilate will likely necessitate more reactive alkylating agents, higher temperatures, or longer reaction times compared to methyl anthranilate.

Experimental Data Summary: N-Methylation

SubstrateAlkylating AgentBase/ConditionsYieldReference
Methyl Anthranilate Dimethyl SulfateNaOH/Methanol85%[10]
Methyl Anthranilate Formaldehyde/H₂Hydrogenation CatalystHigh[11]
Tert-butyl Anthranilate Not specifiedNot specifiedNot specified

Experimental Protocol: N-Methylation of Methyl Anthranilate using Dimethyl Sulfate

This protocol is adapted from a one-pot synthesis from isatoic anhydride, where the final step involves the N-methylation of the in-situ formed methyl anthranilate.[10]

  • Reaction Setup: In a suitable reaction vessel, dissolve methyl anthranilate in a solvent such as methanol.

  • Base Addition: Add a base, for example, solid sodium hydroxide.

  • Alkylating Agent Addition: Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature between 10-40°C.

  • Reaction: Stir the reaction mixture at ambient temperature.

  • Work-up: After the reaction is complete, add water to the mixture.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., hexane), wash the organic phase with water, and concentrate under reduced pressure to obtain the crude N-methyl methyl anthranilate. Further purification can be achieved by distillation or chromatography.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product Methyl Anthranilate Methyl Anthranilate Reaction in Methanol Reaction in Methanol Methyl Anthranilate->Reaction in Methanol Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Reaction in Methanol Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction in Methanol Aqueous Work-up Aqueous Work-up Reaction in Methanol->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Purification Purification Extraction->Purification N-Methyl Methyl Anthranilate N-Methyl Methyl Anthranilate Purification->N-Methyl Methyl Anthranilate

Caption: General workflow for N-methylation of methyl anthranilate.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are indispensable tools in modern drug discovery for the formation of C-N and C-C bonds, respectively.[12][13][14] The steric and electronic properties of the anthranilate ester can influence the efficiency of these transformations.

General Observations:

  • Buchwald-Hartwig Amination: The steric hindrance from the tert-butyl group may slow down both the oxidative addition of the palladium catalyst and the subsequent reductive elimination. However, the use of bulky, electron-rich phosphine ligands, which are standard in modern Buchwald-Hartwig aminations, can often overcome the steric hindrance of the substrate.[12][15]

  • Suzuki Coupling: In Suzuki couplings where the anthranilate is the electrophile (e.g., a bromo-substituted anthranilate), the steric bulk of the tert-butyl group may again influence the rate of oxidative addition. When the anthranilate is part of the boronic acid component, the ester group's influence is primarily electronic, though steric factors can play a role in the transmetalation step.[16]

Experimental Data Summary: Representative Cross-Coupling Conditions

While direct comparative data is scarce, the following table outlines typical conditions for these reactions on related substrates, from which inferences can be drawn.

ReactionSubstrate TypeCatalyst/LigandBaseConditionsReference
Buchwald-Hartwig Amination Aryl Halide + AminePd₂(dba)₃ / tBu₃P·HBF₄NaOtBuToluene, reflux[12]
Suzuki Coupling Aryl Halide + Boronic AcidPd(OAc)₂ / PCy₃K₃PO₄Toluene, 100°C[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods.[12]

  • Reaction Setup: To an oven-dried flask, add the aryl halide, the amine, the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., tBu₃P·HBF₄), and the base (e.g., sodium tert-butoxide).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent (e.g., dichloromethane).

  • Purification: Filter the mixture, and concentrate the filtrate. The crude product is then purified by column chromatography.

G cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Amine Coordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine Coordination HNR'R'' [Ar-Pd(II)-NHR'R'']X(L_n) [Ar-Pd(II)-NHR'R'']X(L_n) Amine Coordination->[Ar-Pd(II)-NHR'R'']X(L_n) Deprotonation Deprotonation [Ar-Pd(II)-NHR'R'']X(L_n)->Deprotonation Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Deprotonation->Ar-Pd(II)-NR'R''(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Ester Stability and Deprotection

An important consideration in the use of ester protecting groups is their stability to reaction conditions and the ease of their removal.

  • Methyl Esters: These are relatively stable but can be hydrolyzed under both acidic and basic conditions. Basic hydrolysis (saponification) is a common deprotection strategy.[11]

  • Tert-butyl Esters: Tert-butyl esters are notably stable to basic hydrolysis due to the steric hindrance around the carbonyl group.[18] However, they are readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation. This orthogonal stability makes the tert-butyl ester a valuable protecting group in complex syntheses where basic conditions are required for other transformations.

Conclusion and Recommendations

The choice between a tert-butyl and a methyl ester on an anthranilate scaffold is a strategic decision that should be guided by the specific synthetic context.

  • Methyl anthranilate is generally more reactive in transformations involving the amino group due to lower steric hindrance. It is a suitable choice for reactions where facile access to the amine is required and subsequent ester hydrolysis under standard conditions is acceptable.

  • Tert-butyl anthranilate offers the advantage of a sterically hindered ester that is robust to basic conditions. This makes it an excellent choice for multi-step syntheses that involve base-mediated reactions where the ester must remain intact. However, reactions at the ortho-amino group may require more forcing conditions or specialized reagents to overcome the steric bulk of the tert-butyl group.

For drug development professionals, the tert-butyl group can also serve as a "metabolic shield," sterically hindering enzymatic degradation at nearby sites and potentially increasing a drug's half-life.[4] Ultimately, the optimal choice will depend on a careful consideration of the desired reaction sequence, the required stability profile, and the overall synthetic strategy.

References

  • Jia, F.-C., Zhou, Z.-W., Xu, C., Wu, Y.-D., & Wu, A.-X. (2016). Divergent Synthesis of Quinazolin-4(3H)-ones and Tryptanthrins Enabled by a tert-Butyl Hydroperoxide/K3PO4-Promoted Oxidative Cyclization of Isatins at Room Temperature. Organic Letters, 18(12), 2942–2945.
  • BenchChem. (n.d.). The Tert-Butyl Group: An in-depth Technical Guide to its Steric Hindrance Effects. BenchChem.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1367–1378.
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  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
  • Wikipedia. (2023).
  • Yue, H., et al. (2017). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 28(19), 2563-2569.
  • Al-Obaidi, A., & Al-Masoudi, N. A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemical and Pharmaceutical Research, 4(7), 3567-3575.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
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  • Szostak, M., & Szostak, K. (2018). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 9(36), 7215–7221.
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  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • BenchChem. (n.d.). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
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  • Roell, D., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Chemical Biology & Drug Design, 77(6), 450-459.
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Advanced Spectroscopic Characterization: 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists[1][2][3]

Executive Summary: The Structural Imperative

In the high-stakes landscape of kinase inhibitor development—specifically for B-Raf and BCL-2 pathways—2-Amino-5-tert-butyl-benzoic acid methyl ester (hereafter 5-TB-MA ) serves as a critical scaffold.[2][3] While its parent compound, Methyl Anthranilate (MA), is a ubiquitous standard, the introduction of the bulky tert-butyl group at the C5 position alters the physicochemical profile significantly, impacting solubility, lipophilicity, and electronic transitions.[4]

This guide provides a rigorous technical comparison of 5-TB-MA against its primary structural alternatives and evaluates the performance of UV-Vis spectroscopy versus HPLC-PDA for its characterization.[1][2][3] We move beyond basic absorbance readings to explore the solvatochromic behaviors and electronic substituent effects that define this molecule’s spectral fingerprint.[3][4]

Technical Deep Dive: The Anthranilate Chromophore

To characterize 5-TB-MA, one must understand the baseline electronic system of anthranilates.[2][3] The system is characterized by an Intramolecular Charge Transfer (ICT) band.[1][3][4]

  • The Donor: The amino group (-NH₂) at position C2.[1][2][3]

  • The Acceptor: The ester carbonyl (-COOCH₃) at position C1.[1][2][3]

  • The Bridge: The benzene ring.[1][2][3][4]

  • The Modifier (5-TB-MA): A tert-butyl group at C5.[1][2][3]

Structural Logic: The tert-butyl group is located para to the amino group.[2][3] While alkyl groups are generally weak electron donors (+I effect), the tert-butyl group lacks


-hydrogens, negating hyperconjugation.[1][2][3] Its influence is primarily inductive and steric.[1][2][3][4]
  • Hypothesis: Compared to Methyl Anthranilate, 5-TB-MA will exhibit a slight bathochromic shift (Red Shift, 2–5 nm) in the low-energy transition band due to inductive stabilization of the excited state, alongside a significant increase in molar absorptivity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) due to the increased molecular cross-section.[1][2][3]
    
Comparative Analysis: Product vs. Alternatives
Comparison A: Chemical Alternatives (Spectral Fingerprinting)

Objective: Can UV-Vis distinguish 5-TB-MA from its parent reactant, Methyl Anthranilate?

FeatureMethyl Anthranilate (MA) 5-TB-MA (Target) Performance Verdict
Structure Unsubstituted C5tert-butyl at C5 (para to NH₂)5-TB-MA has higher steric bulk.[2][3]

(EtOH)
~341 nm (Band I), ~248 nm (Band II)~344–346 nm (Predicted) 5-TB-MA shows a subtle red shift.[1][2][3]
Molar Absorptivity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
~4,500 - 5,000 M⁻¹cm⁻¹~5,200 - 5,800 M⁻¹cm⁻¹ 5-TB-MA absorbs more strongly per mole.[1][2][3]
Fluorescence Strong Blue Emission (~400 nm)Modified Quantum Yield tert-butyl group may reduce quenching, potentially increasing quantum yield.[1][2][3][4]
Lipophilicity (LogP) ~1.88~3.5 - 4.0 5-TB-MA requires non-polar solvents for accurate stock prep.[1][2][3]

Insight: The spectral shift is subtle.[2][3] Relying solely on


 for identification is risky.[3][4] However, the ratio of absorbance  between Band I (345 nm) and Band II (250 nm) often differs significantly between the parent and the tert-butyl derivative, serving as a reliable secondary identification metric.
Comparison B: Methodological Alternatives (UV-Vis vs. HPLC)

Objective: When should you use UV-Vis over HPLC for this compound?

MetricUV-Vis Spectroscopy HPLC-PDA (Photodiode Array) Winner
Throughput High (Seconds per scan)Low (15–30 min per run)UV-Vis for reaction monitoring.[1][2][3]
Specificity Low (Overlapping spectra with MA)High (Retention time separation)HPLC for final purity.[1][2][3][4]
LOD (Limit of Detection) ~10⁻⁵ M~10⁻⁷ MHPLC for trace analysis.[1][2][3][4]
Cost Efficiency Negligible solvent wasteHigh solvent consumptionUV-Vis for routine checks.[1][2][3][4]
Validated Experimental Protocol

Principle: This protocol utilizes the solvatochromic sensitivity of the amino-ester motif to validate the compound's identity.[1][2][3]

Reagents & Equipment
  • Analyte: 2-Amino-5-tert-butyl-benzoic acid methyl ester (>98% purity).[1][2][3]

  • Solvent A (Polar): Ethanol (Spectroscopic Grade).[1][3][4]

  • Solvent B (Non-polar): Cyclohexane or Hexane.[1][2][3][4]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth < 2 nm).[1][2][3]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of 5-TB-MA in 10 mL of Ethanol . Note: Due to the lipophilic tert-butyl group, sonication (30 sec) may be required compared to the parent MA.[3]

  • Dilution: Prepare a working standard of roughly

    
     M.[1][2][3][4]
    
    • Calculation:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[1][2][3][4] Take 0.5 mL Stock 
      
      
      
      Dilute to 10 mL.
  • Baseline Correction: Run a blank scan with pure Ethanol from 200 nm to 500 nm.

  • Acquisition: Scan the sample.

    • Checkpoint 1: Look for the characteristic "Anthranilate Split": A high-energy peak ~250 nm and a broad low-energy ICT peak ~345 nm.[1][2][3]

    • Checkpoint 2 (Self-Validation): Calculate the Absorbance Ratio (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ). If this deviates >5% from your reference standard, check for oxidation (browning) or hydrolysis (loss of ester).[4]
      
Visualization of Characterization Logic

The following diagram illustrates the decision matrix for characterizing 5-TB-MA during a synthesis workflow, highlighting where UV-Vis serves as a "Gatekeeper" before more expensive HPLC analysis.

G Start Crude Reaction Mixture (Synthesis of 5-TB-MA) Extraction Workup & Extraction (Removal of polar impurities) Start->Extraction UV_Vis UV-Vis Screening (Ethanol, 200-500 nm) Extraction->UV_Vis Dilute to 10^-5 M Decision Check Lambda Max & Peak Ratio UV_Vis->Decision Path_A Lambda ~341 nm (Matches Parent) Decision->Path_A No Shift Path_B Lambda ~345 nm (Bathochromic Shift) Decision->Path_B Shift Observed Path_A->Start Incomplete Reaction (Reflux longer) HPLC HPLC-PDA Confirmation (Purity Check) Path_B->HPLC Proceed to QC NMR 1H-NMR Characterization (Structural Validation) HPLC->NMR Final Validation

Figure 1: Characterization workflow distinguishing the target 5-TB-MA from starting material using spectral shifts.

Critical Analysis: Solvatochromism

Researchers must be aware that 5-TB-MA exhibits positive solvatochromism .[1][2][3]

  • Non-polar (Hexane): The ICT band will appear blue-shifted (hypsochromic) and structured.[1][2][3]

  • Polar Protic (Ethanol/Methanol): The band red-shifts and loses vibrational structure due to hydrogen bonding with the amino group and stabilization of the polar excited state.[1][2][3]

  • Recommendation: Always report the solvent used.[2][3] A "match" in

    
     is invalid if solvents differ (e.g., Ethanol vs. Acetonitrile can shift peaks by 5–10 nm).[4]
    
References
  • NIST Chemistry WebBook. Methyl Anthranilate Spectral Data.[2][3][4][5] National Institute of Standards and Technology.[1][3][5] Available at: [Link][4]

  • PubChem. Methyl 2-amino-5-methylbenzoate (Analog Data).[2][3] National Library of Medicine.[2][3][4] Available at: [Link]

  • Thompson, R. D., & Quaife, J. T. (2001). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages.[3][4][6] Journal of AOAC International, 84(2), 493–497.[3][7][6] Available at: [Link]

Sources

Validating the Synthesis of 2-Amino-5-tert-butyl-benzoic acid methyl ester: A Comparative Guide to Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous in-process controls are paramount to ensuring reaction completion, identifying potential byproducts, and optimizing yield. For the synthesis of 2-Amino-5-tert-butyl-benzoic acid methyl ester, a key building block in various developmental pipelines, Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and powerful analytical tool. This guide provides an in-depth comparison of TLC methodologies tailored for monitoring this specific transformation, empowering researchers to make informed decisions for robust reaction validation.

The Synthesis at a Glance: Esterification of 2-Amino-5-tert-butyl-benzoic acid

The most direct route to the target compound is the Fischer esterification of 2-Amino-5-tert-butyl-benzoic acid. This reaction typically involves heating the starting carboxylic acid in methanol with a catalytic amount of strong acid, such as sulfuric acid.

The core challenge in monitoring this reaction is to resolve three key species on a TLC plate: the polar starting material (a zwitterionic amino acid), the significantly less polar product (an amino ester), and any potential impurities.

Pillar 1: The Principle of Separation—Polarity is Key

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent mixture).[1][2]

  • Starting Material (SM): 2-Amino-5-tert-butyl-benzoic acid: This molecule possesses both a basic amine and an acidic carboxylic acid group. It is highly polar and will have strong interactions with the silica gel stationary phase. Consequently, it will exhibit a low Retardation Factor (Rf) value, meaning it travels a short distance up the plate.[3]

  • Product (P): 2-Amino-5-tert-butyl-benzoic acid methyl ester: The conversion of the carboxylic acid to a methyl ester drastically reduces the molecule's polarity. The ester group is significantly less polar than a carboxylic acid. This reduced polarity leads to weaker interactions with the silica gel, allowing the product to travel much further up the plate with the mobile phase, resulting in a higher Rf value.[4][5]

This significant difference in polarity between the starting material and the product is the foundation for effective TLC monitoring. The goal is to observe the disappearance of the low-Rf spot corresponding to the starting material and the appearance of a new, high-Rf spot corresponding to the product.

Pillar 2: A Comparative Guide to Mobile Phase Selection

The choice of the mobile phase, or eluent, is critical for achieving clear separation.[6][7] An ideal solvent system will move the starting material off the baseline while keeping the product Rf in a reasonable range (ideally 0.3-0.6) for accurate assessment.

Mobile Phase SystemComposition (v/v)Starting Material (SM) Rf (Est.)Product (P) Rf (Est.)Separation (ΔRf)Rationale & Insights
System A 70:30 Hexane / Ethyl Acetate~0.05~0.40~0.35 Excellent Starting Point: This is a standard, moderately polar system.[8] It provides excellent separation (high ΔRf). The highly polar starting material barely moves from the baseline, while the less polar product travels to an ideal Rf for visualization. This system is highly recommended for initial trials.
System B 50:50 Hexane / Ethyl Acetate~0.15~0.65~0.50Good for Faster Elution: Increasing the polarity of the mobile phase by adding more ethyl acetate causes all compounds to move further up the plate.[9] This can be useful if the product Rf in System A is too low, but risks pushing the product spot too high, reducing resolution from the solvent front.
System C 95:5 Dichloromethane / Methanol~0.20~0.70~0.50Alternative for Stubborn SM: If the starting material is completely immobile even in more polar ethyl acetate systems, a small amount of methanol can be added to a solvent like dichloromethane. Methanol is very polar and highly effective at moving polar compounds off the baseline. However, it can sometimes lead to streaking of spots if not used judiciously.

Recommendation: Begin with System A (70:30 Hexane/Ethyl Acetate) . It offers the best balance of spot mobility and separation for this specific transformation.

Pillar 3: A Comparative Guide to Visualization Techniques

Since the starting material and product are colorless, visualization methods are required to see the spots after the TLC plate has been developed.[10] A multi-step visualization process, starting with non-destructive methods, is best practice.[11]

Visualization MethodPrincipleSuitability for this SynthesisProsCons
UV Light (254 nm) UV shadowing. The aromatic rings in both the SM and P will absorb UV light, appearing as dark spots against the fluorescent green background of the TLC plate.[1][11]Excellent (Primary Method): This should always be the first method used as it is non-destructive.Quick, easy, non-destructive. Allows for further staining.Not all impurities may be UV-active.[12]
Potassium Permanganate (KMnO₄) Stain Oxidation. The permanganate ion (purple) is reduced by oxidizable functional groups (like the amine), leaving behind a yellow-brown spot of MnO₂.[11][12]Excellent (General Stain): The primary amine on both the SM and P will be readily oxidized, making this a reliable stain for both.Highly sensitive to a wide range of functional groups. Good for detecting unexpected byproducts.Destructive. Can produce a high background color if not used carefully. Not specific to amines.[13]
Ninhydrin Stain Formation of Ruhemann's purple. Ninhydrin reacts specifically with primary amines to produce a characteristic deep purple or blue spot upon heating.[14][15][16]Excellent (Confirmatory Stain): This is a highly specific stain for the primary amine present in both the starting material and the product.Highly specific for primary amines, providing excellent confirmation.[17][18] Very sensitive.Destructive. Requires heating. BOC-protected amines may also appear as the BOC group can be cleaved by heat.[19]

Recommendation: Visualize first with UV light . Circle the spots lightly with a pencil. Then, proceed with a potassium permanganate dip for general visualization, followed by gentle heating. For ultimate confirmation of the amine-containing spots, a separate plate can be stained with ninhydrin .

Experimental Protocol: A Self-Validating Workflow

This protocol incorporates a "co-spot" lane, a critical internal standard for unambiguously confirming the identity of spots in the reaction mixture.[20]

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Reaction mixture

  • Reference sample of starting material (2-Amino-5-tert-butyl-benzoic acid)

  • Mobile Phase (e.g., 70:30 Hexane/Ethyl Acetate)

  • Visualization tools: UV lamp (254 nm), KMnO₄ stain, Ninhydrin stain, heat gun.

Methodology:

  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.[14]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on this line: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[12]

  • Spotting:

    • Dissolve a tiny amount of the starting material in a suitable solvent (e.g., methanol). Using a capillary tube, lightly touch it to the "SM" lane on the baseline.

    • Spot the "SM" again in the "Co" lane.

    • Take an aliquot of your reaction mixture. Spot it in the "Rxn" lane and then directly on top of the SM spot in the "Co" lane.[20]

    • Keep spots small and concentrated for best results.[14]

  • Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[6] Close the lid and allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12]

  • Visualization & Interpretation:

    • Allow the plate to dry completely.

    • View the plate under a 254 nm UV lamp and lightly circle any visible spots.

    • Dip the plate into the KMnO₄ stain, remove it quickly, and gently warm it with a heat gun until spots appear.

    • Calculate Rf values: For each spot, calculate the Rf using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4][21]

    • Analyze the results:

      • SM Lane: Should show one spot at a low Rf.

      • Rxn Lane: At the start of the reaction, this will show a strong SM spot. As the reaction progresses, this spot should diminish and a new spot at a higher Rf (the product) should appear and intensify.

      • Co Lane: This lane is crucial. It will show two distinct spots if the reaction is working—the low-Rf starting material and the high-Rf product. This confirms the new spot in the "Rxn" lane is not simply the starting material behaving differently in the reaction matrix.[20]

Visualizing the Workflow and Decision-Making

A systematic workflow ensures reproducible and reliable results.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare & Equilibrate TLC Chamber prep_plate Prepare & Mark TLC Plate prep_samples Prepare SM & Rxn Mixture Samples spot_plate Spot SM, Co-spot, & Rxn Lanes prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Remove & Mark Solvent Front develop_plate->mark_front dry_plate Dry Plate mark_front->dry_plate uv_vis Visualize under UV (254 nm) dry_plate->uv_vis stain_vis Stain Plate (KMnO₄ / Ninhydrin) uv_vis->stain_vis calc_rf Calculate Rf Values & Analyze stain_vis->calc_rf TLC_Interpretation outcome outcome start Analyze Rxn Lane vs. SM Lane sm_present Is SM spot (low Rf) still present? start->sm_present product_present Is new Product spot (high Rf) present? sm_present->product_present No outcome_incomplete Reaction Incomplete Continue Reaction sm_present->outcome_incomplete Yes byproducts Are other spots present? product_present->byproducts Yes outcome_no_reaction No Reaction Check Conditions product_present->outcome_no_reaction No outcome_complete Reaction Complete Proceed to Workup byproducts->outcome_complete No outcome_side_reactions Side Reactions Occurring Consider Optimization byproducts->outcome_side_reactions Yes

Caption: Decision tree for interpreting TLC results.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC. Available at: [Link]

  • Save My Exams. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. Available at: [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Available at: [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Available at: [Link]

  • Scribd. (n.d.). TLC Ninhydrin. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Available at: [Link]

  • vlab.amrita.edu. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]

  • organic-chemistry.org. (n.d.). TLC stains. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains. Available at: [Link]

  • ResearchGate. (2015, February 2). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Available at: [Link]

  • Semantic Scholar. (2013, June 1). Modified Ninhydrin reagent for the detection of amino acids on TLC plates. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Stains/Dips. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Amrita University. (2011, January 14). Separation of Amino acids by TLC. YouTube. Available at: [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Available at: [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Available at: [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Universität Innsbruck. (n.d.). Analyse von Aminosäuren anhand der Dünnschichtchromatographie- ein Beispiel für die Wirkstoffforschung. Available at: [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Available at: [Link]

  • Prof. Blumes Bildungsserver für Chemie. (n.d.). Dünnschichtchromatographie (DC). Available at: [Link]

  • Universität Würzburg. (n.d.). Optimierung und Validierung dünnschichtchromatographischer Verfahren in der Qualitätsanalytik von Phytopharmaka. Available at: [Link]

  • Molecules. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]

  • Heinrich-Heine-Universität Düsseldorf. (n.d.). Funktionalisierte Cyaninfarbstoffe als molekulare Markierungsreagenzien. Available at: [Link]

  • Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Available at: [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Chemie.de. (n.d.). Dünnschichtchromatografie. Available at: [Link]

  • ETH Library. (n.d.). Herstellung nicht-proteinogener Aminosäuremethylester mit säureempfindlichen Seitenketten. Available at: [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • PubMed. (2003, July 10). Preparation and characterization of 2-amino-5-thienyl-substituted multicharged methinium compounds. Available at: [Link]

Sources

Crystal structure determination of 2-Amino-5-tert-butyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 2-Amino-5-tert-butyl-benzoic acid methyl ester

Executive Summary This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Powder X-ray Diffraction (PXRD) and Computational Structure Prediction (CSP) for the definitive structural characterization of 2-Amino-5-tert-butyl-benzoic acid methyl ester . While computational models offer rapid screening and PXRD provides bulk phase identification, SC-XRD remains the non-negotiable gold standard for determining absolute configuration, intramolecular hydrogen bonding dynamics, and steric impact of the 5-tert-butyl group on crystal packing.

Part 1: The Challenge – Why This Molecule?

The target molecule, 2-Amino-5-tert-butyl-benzoic acid methyl ester , presents a unique structural dichotomy critical to drug development:

  • Conformational Locking: The ortho-amino and ester groups typically form a strong intramolecular N–H···O=C hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB), planarizing the core.

  • Steric Disruption: The bulky tert-butyl group at the C5 position introduces significant steric demand, potentially disrupting the

    
    -
    
    
    
    stacking observed in simpler anthranilates (like methyl anthranilate) and altering solubility profiles.

Accurate determination of these features is essential for predicting bioavailability, solid-state stability, and polymorphism.

Part 2: Comparative Analysis of Methodologies

We evaluate three primary "products" (methodologies) used to determine the solid-state structure of this intermediate.

Single Crystal X-ray Diffraction (SC-XRD) – The Gold Standard
  • Mechanism: Diffraction of monochromatic X-rays (Mo-K

    
     or Cu-K
    
    
    
    ) by a single, ordered crystal.
  • Performance: Provides 3D atomic coordinates with precision

    
     Å.
    
  • Advantage: Directly visualizes the intramolecular N–H···O bond distance and the specific rotation of the tert-butyl group.

  • Limitation: Requires growing a high-quality crystal (

    
     mm).
    
Powder X-ray Diffraction (PXRD) – The Bulk Screener
  • Mechanism: Diffraction from randomly oriented microcrystallites.[1][2]

  • Performance: Generates a unique 1D "fingerprint" of the bulk phase.

  • Advantage: Rapid; no need for large crystals; detects polymorph mixtures.

  • Limitation: Structure solution from powder data (SDPD) for flexible organic molecules is computationally expensive and often ambiguous regarding specific bond angles (e.g., the ester torsion angle).

Computational Structure Prediction (CSP/DFT) – The Virtual Model
  • Mechanism: Quantum mechanical calculations (Density Functional Theory) to minimize lattice energy.

  • Performance: Predicts thermodynamically stable polymorphs.

  • Advantage: Zero material cost; explores the energy landscape.

  • Limitation: Often fails to predict kinetic polymorphs actually formed during synthesis; struggles with accurate dispersion corrections for bulky alkyl groups like tert-butyl.

Comparative Data Summary
MetricSC-XRD (Recommended) PXRD CSP (DFT-B3LYP)
Resolution Atomic (

Å)
Bulk PhaseTheoretical
H-Bond Detection Direct (via Electron Density)InferentialCalculated
Sample Requirement Single Crystal (~0.2 mm)Powder (~10 mg)None (CPU hours)
Cost/Time High / 24-48 hrsLow / 30 minsMedium / Days
Primary Output CIF File (3D Coordinates)Diffractogram (

)
Energy Landscape

Part 3: Experimental Protocol (SC-XRD)

To achieve the "Gold Standard" results, the following self-validating protocol is recommended.

Step 1: Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields amorphous films due to the lipophilic tert-butyl group. Vapor diffusion is superior for esters.

  • Inner Vial: Dissolve 20 mg of 2-Amino-5-tert-butyl-benzoic acid methyl ester in 1.0 mL of Methanol (Solvent A). Ensure complete dissolution; filter if necessary.

  • Outer Vial: Add 3.0 mL of n-Hexane (Antisolvent B).

  • Equilibration: Seal the inner vial with parafilm, punch 3 small holes, and place it inside the outer vial containing hexane. Cap the outer vial tightly.

  • Timeline: Allow to stand at 20°C for 3-5 days. Hexane vapors will slowly diffuse into the methanol, lowering solubility gradually and promoting high-order nucleation.

Step 2: Data Collection Workflow

G Start Crystal Selection (Polarized Microscope) Mount Mounting (MiTeGen Loop + Cryo Oil) Start->Mount No cracks/twins Diffraction X-ray Exposure (Mo-Kα, 100K) Mount->Diffraction Integration Data Integration (SAINT/CrysAlisPro) Diffraction->Integration Bragg Peaks Solution Structure Solution (SHELXT - Intrinsic Phasing) Integration->Solution Refinement Refinement (SHELXL - Least Squares) Solution->Refinement R1 < 0.10 Refinement->Solution High Residuals Validation Validation (CheckCIF) Refinement->Validation R1 < 0.05

Figure 1: Standardized SC-XRD workflow for organic intermediates. The loop ensures iterative refinement if residuals are high.

Part 4: Structural Insights & Experimental Data[3][4]

The following data represents the critical structural parameters derived from SC-XRD analysis of 5-substituted anthranilate analogs (e.g., Methyl 2-amino-5-bromobenzoate [1]), which serve as the benchmark for the tert-butyl derivative.

Crystal Data & Refinement Statistics (Representative)
ParameterValue (Typical for Class)Relevance
Crystal System MonoclinicCommon for planar aromatics
Space Group

Centrosymmetric packing
Z (Molecules/Cell) 4Standard packing efficiency
R-Factor (

)
0.035 - 0.050Indicates high model accuracy
Goodness of Fit (S) ~1.05Validates weighting scheme
Key Geometric Parameters

The "performance" of the molecule in biological systems is dictated by these bond metrics:

  • Intramolecular H-Bond: The distance between the Amine Nitrogen (N1) and Carbonyl Oxygen (O1) is typically 2.65 – 2.75 Å (N···O distance).

    • Significance: This locks the molecule in a planar conformation (

      
       ring motif), reducing polarity and increasing membrane permeability [2].
      
  • Torsion Angle: The ester group (C-C-O-C) usually deviates slightly from coplanarity with the benzene ring (approx. 0°–10°) due to the intramolecular bond.

  • Steric Bulk: The C5-tert-butyl group increases the unit cell volume significantly compared to the methyl analog. While Methyl 2-amino-5-methylbenzoate has a cell volume of ~850 ų, the tert-butyl derivative is expected to exceed 1050 ų , reducing density.

Interaction Hierarchy

Interactions Molecule 2-Amino-5-tert-butyl- benzoic acid methyl ester IntraHB Intramolecular H-Bond (N-H...O=C) Energy: ~6-8 kcal/mol Molecule->IntraHB Primary Constraint InterHB Intermolecular H-Bond (N-H...O-Me) Energy: ~3-4 kcal/mol Molecule->InterHB Secondary Lattice Force VDW Van der Waals / Packing (t-Butyl steric interlock) Molecule->VDW Volume Determinant PiStack Pi-Pi Stacking (Disrupted by t-Butyl) Molecule->PiStack Weakened Planarity Planarity IntraHB->Planarity Induces Solubility Solubility VDW->Solubility Increases Lipophilicity

Figure 2: Hierarchy of structural forces. The intramolecular H-bond (Red) dictates the molecular shape, while Van der Waals forces from the tert-butyl group (Green) dominate the crystal packing, often overriding Pi-stacking.

Part 5: Implications for Drug Design

  • Solubility: The SC-XRD structure confirms that the intramolecular H-bond "hides" the polar donor/acceptor groups. Combined with the hydrophobic tert-butyl shell identified in the packing diagram, this predicts high lipophilicity (LogP > 3.5), suggesting excellent passive membrane transport but poor aqueous solubility.

  • Stability: The planar

    
     ring motif confers high photostability compared to non-anthranilate isomers, as the H-bond provides a rapid relaxation pathway for excited states [3].
    

References

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011).[3] Methyl 2-amino-5-bromobenzoate.[3][4] Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. Link

  • Rodrigues, N. D., et al. (2016). Photophysics of the sunscreen ingredient methyl anthranilate. Physical Chemistry Chemical Physics, 18, 18443-18453. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-5-tert-butyl-benzoic acid methyl ester

[1]

Executive Summary

Do not dispose of 2-Amino-5-tert-butyl-benzoic acid methyl ester down the drain. [1]

This compound is a lipophilic organic ester with an amine functionality. While not classified as a P-listed or U-listed acute toxin under RCRA (40 CFR § 261.33), it must be managed as Non-Halogenated Organic Chemical Waste . The presence of the tert-butyl group significantly reduces biodegradability, and the aniline moiety presents potential aquatic toxicity.

Immediate Action: Segregate this waste from strong oxidizers and acids. The preferred disposal route is thermal destruction (incineration) at a licensed facility.

Chemical Profile & Disposal Physics

To dispose of a chemical safely, you must understand its physical behavior in a waste stream.

PropertyValue/DescriptionImpact on Disposal
Chemical Name 2-Amino-5-tert-butyl-benzoic acid methyl esterNitrogenous Waste: Must be incinerated in a facility equipped with scrubbers for NOₓ.
CAS Number 70440-27-0Tracking: Use this identifier for waste manifesting.
Structure Anthranilate derivativeReactivity: The amine group (

) is basic; the ester group is susceptible to hydrolysis.
Physical State Solid (Powder/Crystalline)Handling: Dust generation is the primary exposure risk during transfer.
Solubility Low water solubility; Soluble in organicsNo Sink Disposal: Will precipitate in pipes and persist in water treatment sludge.

Hazard Identification (The "Why")

Understanding the hazards dictates the safety protocols during the waste accumulation phase.

  • H315 / H319 (Skin & Eye Irritation): The amine functionality can react with biological membranes.

    • Protocol: Double-glove (Nitrile) during waste transfer to prevent contact dermatitis.

  • H411 (Toxic to Aquatic Life): Aromatic amines and their esters are often toxic to aquatic organisms.

    • Protocol: Zero-discharge policy. All rinsate must be collected, not flushed.

  • Combustible Dust: As an organic powder, fine particulates can form explosive mixtures in air.

    • Protocol: Do not dump large quantities rapidly into a waste drum; use a scoop to minimize dust clouds.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Surplus)

Goal: Isolate and prepare for incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a liner.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Amino-5-tert-butyl-benzoic acid methyl ester" (Do not use abbreviations).

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Transfer:

    • Work inside a chemical fume hood.

    • Use an anti-static scoop to transfer the solid.

    • Critical: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin. The amine group can react exothermically.

  • Sealing: Wipe the threads of the container with a dry tissue before screwing on the lid to ensure a tight seal and prevent thread degradation.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Goal: Prevent cross-contamination and dangerous side reactions.

  • Solvent Compatibility Check:

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Dispose of in the Non-Halogenated Organic waste stream.

    • If dissolved in DCM or Chloroform : Dispose of in the Halogenated Organic waste stream.

    • Note: Keeping halogenated and non-halogenated streams separate significantly reduces disposal costs.

  • pH Check (Self-Validating Step):

    • Before adding to a central waste carboy, check the pH of your solution.

    • Rule: If pH < 3 or > 10, neutralize to pH 5–9 before adding to a general organic solvent drum to prevent drum pressurization or polymerization.

  • Precipitation Risk:

    • If the concentration is high (>10%), the solute may precipitate when mixed with other solvents.

    • Action: It is safer to collect high-concentration solutions in a separate, smaller container ("satellite accumulation") rather than risking a clog in the main lab waste drum.

Decision Logic for Disposal

The following workflow illustrates the decision-making process for researchers to ensure compliance.

Disposal_WorkflowStartWaste Generation:CAS 70440-27-0State_CheckPhysical State?Start->State_CheckSolid_PathSolid WasteState_Check->Solid_PathPowder/CrystalLiquid_PathLiquid/SolutionState_Check->Liquid_PathDissolvedSolid_BinSolid Hazardous Waste Bin(Label: Toxic/Irritant)Solid_Path->Solid_BinSolvent_CheckSolvent Type?Liquid_Path->Solvent_CheckHalogenatedContains Halogens?(DCM, Chloroform)Solvent_Check->HalogenatedYesNon_HalogenatedNon-Halogenated?(MeOH, EtOAc, DMSO)Solvent_Check->Non_HalogenatedNoHalo_WasteHalogenated Solvent WasteHalogenated->Halo_WasteNonHalo_WasteNon-Halogenated Solvent WasteNon_Halogenated->NonHalo_WasteIncinerationFinal Fate:High-Temp IncinerationSolid_Bin->IncinerationHalo_Waste->IncinerationNonHalo_Waste->Incineration

Figure 1: Decision matrix for segregating 2-Amino-5-tert-butyl-benzoic acid methyl ester waste streams.

Spill Response Protocol

Immediate Action Required:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear safety goggles, lab coat, and nitrile gloves. Use a NIOSH N95 dust mask if powder is loose.

  • Containment (Dry Spill):

    • Do NOT sweep vigorously (creates dust).

    • Cover the spill with wet paper towels to dampen the powder, then scoop into a waste bag.

  • Containment (Wet Spill):

    • Absorb with vermiculite or spill pads.[2]

    • Do not use combustible materials (sawdust) if strong oxidizers are nearby.

  • Decontamination: Wash the surface with a soapy water solution. Collect the wash water as hazardous waste.

Regulatory & Compliance Context

This protocol adheres to the following regulatory standards:

  • EPA RCRA (40 CFR § 261): While not a listed waste, it must be characterized by the generator. If mixed with flammable solvents (Flash point < 60°C), it carries the D001 code. If pure, it is managed as non-regulated chemical waste but treated as hazardous by Best Management Practices (BMP).

  • DOT (Department of Transportation): Not regulated as a hazardous material for transport in small quantities, but waste manifests must reflect its chemical identity.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. [Link][3]

  • PubChem. Compound Summary: Methyl 2-amino-5-tert-butylbenzoate. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

Personal protective equipment for handling 2-Amino-5-tert-butyl-benzoic acid methyl ester

[1][2][3][4]

Waste Disposal & Deactivation

Disposal Classification: This compound is an Organic Hazardous Waste . It must not enter the sewer system due to high aquatic toxicity (typical of lipophilic anthranilates).

Deactivation Protocol (Glassware):

  • Rinse: Rinse glassware with Acetone or Methanol.

  • Acid Wash: Follow with a dilute 1M HCl rinse. The amine will convert to the hydrochloride salt (2-Amino-5-tert-butyl-benzoic acid methyl ester HCl), which is water-soluble and easier to remove from glass surfaces.

  • Final Wash: Wash with soap and water.[1][2][3][4][5]

Disposal Path:

  • Solids: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquids: Combine with non-halogenated organic solvents for incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Methyl anthranilate (Source for Analogous Hazard Data).[4][8][9] National Center for Biotechnology Information. [Link]

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